molecular formula C16H16O7 B3026216 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone CAS No. 68594-15-0

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Cat. No.: B3026216
CAS No.: 68594-15-0
M. Wt: 320.29 g/mol
InChI Key: SNIIQTSBSNAYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a naphthoquinone derivative originally isolated from the fungus H. toruloidea.>5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione is a natural product found in Neofusicoccum australe and Neoscytalidium dimidiatum with data available.

Properties

IUPAC Name

1-(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7/c1-7(23-8(2)17)13-11(21-3)5-9-14(16(13)20)10(18)6-12(22-4)15(9)19/h5-7,20H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIIQTSBSNAYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151467
Record name (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68594-15-0
Record name (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68594-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical synthesis and characterization of the novel compound, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. While direct experimental data for this specific molecule is not currently available in public literature, this document outlines a plausible synthetic route and a robust characterization plan based on established methodologies for analogous juglone derivatives.

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are a class of naturally occurring compounds found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra).[1][2][3] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The structural modifications of the juglone scaffold can lead to derivatives with enhanced potency and selectivity, making them promising candidates for drug discovery and development.[6][7][8] This guide focuses on a specific, novel derivative, this compound, proposing a synthetic strategy and outlining the necessary analytical techniques for its comprehensive characterization.

Proposed Synthesis

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor. The proposed synthetic workflow is depicted below.

Synthesis_Workflow A Juglone B 2,7-Dimethoxyjuglone A->B Methylation (MeI, Ag2O) C 6-Acetyl-2,7-dimethoxyjuglone B->C Friedel-Crafts Acylation (Acetyl chloride, AlCl3) D 2,7-Dimethoxy-6-(1-hydroxyethyl)juglone C->D Reduction (NaBH4) E This compound D->E Acetylation (Acetic anhydride, Pyridine)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2,7-Dimethoxyjuglone

  • To a solution of juglone in a suitable solvent such as dichloromethane (DCM), add an excess of methyl iodide (MeI) and silver(I) oxide (Ag₂O).

  • Reflux the reaction mixture for 48-72 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid residues and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,7-dimethoxyjuglone.

Step 2: Synthesis of 6-Acetyl-2,7-dimethoxyjuglone

  • Dissolve 2,7-dimethoxyjuglone in a dry, inert solvent like nitrobenzene.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, as indicated by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Step 3: Synthesis of 2,7-Dimethoxy-6-(1-hydroxyethyl)juglone

  • Dissolve 6-acetyl-2,7-dimethoxyjuglone in methanol or ethanol.

  • Cool the solution to 0°C and add sodium borohydride (NaBH₄) in small portions.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the mixture with dilute acid and extract the product.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the resulting alcohol by column chromatography.

Step 4: Synthesis of this compound

  • Dissolve 2,7-dimethoxy-6-(1-hydroxyethyl)juglone in a mixture of acetic anhydride and pyridine.

  • Stir the reaction at room temperature for several hours.

  • Pour the reaction mixture into cold water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will provide detailed information about the arrangement of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the quinone and the ester, the hydroxyl group (in the intermediate), and the aromatic C-H bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula (C₁₆H₁₆O₇).

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound.

ParameterExpected Value
Molecular Formula C₁₆H₁₆O₇
Molecular Weight 320.29 g/mol
¹H NMR (CDCl₃, δ ppm) Aromatic protons: ~7.0-7.5 ppmQuinone proton: ~6.8 ppmCH-OAc: ~6.0 ppm (quartet)OCH₃ protons: ~3.9-4.0 ppm (singlets)OCOCH₃ protons: ~2.1 ppm (singlet)CH₃ of ethyl group: ~1.6 ppm (doublet)
¹³C NMR (CDCl₃, δ ppm) C=O (quinone): ~180-185 ppmC=O (ester): ~170 ppmAromatic/Quinone carbons: ~110-160 ppmCH-OAc: ~70 ppmOCH₃ carbons: ~55-60 ppmOCOCH₃ carbon: ~21 ppmCH₃ of ethyl group: ~15 ppm
IR (cm⁻¹) ~1735 (C=O, ester)~1660, ~1640 (C=O, quinone)~1240 (C-O, ester)
HRMS (m/z) [M+H]⁺ calculated: 321.0918, [M+Na]⁺ calculated: 343.0737

Note: The NMR chemical shifts are estimations based on known values for similar structures and may vary.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, insights can be drawn from studies on other juglone derivatives. Juglone and its analogues have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.[4][5]

A potential signaling pathway that could be influenced by this novel juglone derivative is the MAPK/ERK pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation JugloneDerivative This compound JugloneDerivative->RAF Inhibition JugloneDerivative->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the precise biological activities and mechanisms of action of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route is based on established chemical transformations, and the characterization plan employs standard analytical techniques to ensure the structural integrity and purity of the final product. The potential for this compound to modulate key cellular signaling pathways highlights its promise as a subject for future investigation in the field of drug discovery. The methodologies and expected data presented herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel juglone derivatives.

References

An In-Depth Technical Guide to 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical and biological properties of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone, a naphthoquinone derivative isolated from a freshwater fungus. This guide consolidates available data on its physicochemical characteristics, spectroscopic profile, and known biological context. Detailed experimental workflows for isolation and characterization are presented, alongside diagrams illustrating key processes. This technical guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a naturally occurring naphthoquinone that has been identified as a metabolite from a freshwater isolate of the fungus Kirschsteiniothelia sp.[1] Naphthoquinones are a class of organic compounds known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties. The parent compound, juglone (5-hydroxy-1,4-naphthoquinone), is a well-studied allelochemical found in plants of the Juglandaceae family. The structural modifications present in this compound, specifically the methoxy and acetoxyethyl groups, suggest potentially unique biological activities and chemical properties that warrant further investigation.

Chemical Properties and Data

Comprehensive physicochemical data for this compound is not widely available in the public domain. However, based on its discovery and initial characterization, the following information has been compiled.

General and Spectroscopic Data
PropertyValueSource
CAS Number 68594-15-0[2]
Molecular Formula C₁₆H₁₆O₇[2]
Molecular Weight 320.29 g/mol [2]
InChI InChI=1S/C16H16O7/c1-7(23-8(2)17)13-11(21-3)5-9-14(16(13)20)10(18)6-12(22-4)15(9)19/h5-7,20H,1-4H3[3][4]
InChIKey SNIIQTSBSNAYGY-UHFFFAOYSA-N[3][4]
SMILES CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)OC(=O)C[2]
¹³C NMR Full spectrum data requires specialized access. The structure was primarily elucidated using NMR studies.[1][3]
Mass Spectrometry GC-MS data is available but full spectrum requires specialized access.[3][4]

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not accessible, a generalized workflow for the isolation and characterization of this compound from Kirschsteiniothelia sp. can be constructed based on standard natural product chemistry methodologies.

Isolation of this compound

The following is a proposed experimental workflow for the isolation of the target compound from a fungal culture.

G Isolation Workflow cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Chromatographic Purification A Inoculation of Kirschsteiniothelia sp. into liquid culture medium B Incubation under controlled conditions (temperature, agitation, duration) A->B C Separation of mycelia and culture broth (filtration or centrifugation) B->C D Solvent extraction of the culture broth (e.g., with ethyl acetate) C->D E Concentration of the organic extract under reduced pressure D->E F Initial fractionation by column chromatography (e.g., silica gel with a solvent gradient) E->F G Further purification of active fractions by HPLC (e.g., reversed-phase C18 column) F->G H Isolation of pure this compound G->H

Caption: Proposed workflow for the isolation of this compound.

Structure Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques.

G Structure Elucidation Workflow A Isolated Compound B Mass Spectrometry (MS) - Determine molecular weight - Determine molecular formula A->B C ¹H NMR Spectroscopy - Determine proton environment A->C D ¹³C NMR Spectroscopy - Determine carbon skeleton A->D E 2D NMR (COSY, HMBC, HSQC) - Establish connectivity A->E F Infrared (IR) Spectroscopy - Identify functional groups A->F G Structure of this compound B->G C->G D->G E->G F->G

Caption: Spectroscopic techniques for structure elucidation.

Biological Activity and Signaling Pathways

The primary literature notes that new metabolites from the Kirschsteiniothelia sp. isolate were evaluated for cytotoxic activity.[1][5] However, specific data for this compound is not available in the retrieved abstracts.

The biological activity of the parent compound, juglone, is well-documented and often involves the generation of reactive oxygen species (ROS) and interaction with cellular signaling pathways. It is plausible that this compound shares some of these mechanisms of action.

Potential Signaling Pathways of Juglone Derivatives

Based on studies of juglone and other derivatives, the following signaling pathways are potential targets for this compound. Further research is required to confirm these interactions.

G Potential Signaling Pathways cluster_0 Juglone Derivative cluster_1 Cellular Effects cluster_2 Potential Molecular Targets A This compound B Induction of Reactive Oxygen Species (ROS) A->B C Inhibition of Cell Proliferation A->C D Induction of Apoptosis A->D E MAPK Pathway (ERK, JNK, p38) B->E G NF-κB Pathway B->G E->C E->D F PI3K/Akt Pathway F->C F->D G->C G->D

Caption: Potential signaling pathways influenced by juglone derivatives.

Conclusion

This compound represents a unique fungal metabolite with potential for further scientific exploration. While foundational data on its chemical identity has been established, a significant gap remains in the understanding of its physicochemical properties and biological activities. The experimental workflows and potential signaling pathways outlined in this guide provide a framework for future research endeavors. Access to the full primary literature is paramount for a more complete characterization of this compound and to unlock its potential applications in fields such as medicine and agriculture.

References

Unveiling 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence and Laboratory Isolation of the Naphthoquinone, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone.

This whitepaper provides an in-depth exploration of the promising naphthoquinone derivative, this compound. While direct literature on the isolation of this specific compound is scarce, this guide synthesizes information on structurally related compounds to propose a likely natural source and a detailed hypothetical protocol for its extraction and purification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The genus Diospyros, belonging to the family Ebenaceae, is a well-established and rich source of a diverse array of naphthoquinones.[1][2] Extensive phytochemical investigations of various species within this genus have led to the isolation and characterization of numerous juglone and plumbagin derivatives. In particular, Diospyros maritima Blume , a shrub found in Southeast Asia, has been shown to produce a remarkable variety of naphthoquinones from its fruits, stems, and heartwood.[3][4][5] Although the isolation of this compound has not been explicitly reported, the documented presence of a wide range of substituted juglones in D. maritima strongly suggests it as a primary candidate for the natural source of this compound.

Experimental Protocols: A Proposed Isolation Methodology

The following is a detailed, albeit hypothetical, experimental protocol for the isolation and purification of this compound from the stems of Diospyros maritima. This protocol is based on established methodologies for the separation of naphthoquinones from this plant.[1][2][5]

Plant Material Collection and Preparation
  • Collection: Fresh stems of Diospyros maritima should be collected and authenticated by a plant taxonomist.

  • Preparation: The plant material should be washed, air-dried in the shade, and then ground into a coarse powder to increase the surface area for extraction.

Extraction
  • Solvent Extraction: The powdered plant material (e.g., 1 kg) is to be subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. The extraction is typically performed at room temperature with maceration for a period of 72 hours for each solvent, with the solvent being replaced every 24 hours.

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude n-hexane, ethyl acetate, and methanol extracts. Based on the polarity of related compounds, the target compound is expected to be present in the ethyl acetate extract.

Fractionation of the Ethyl Acetate Extract
  • Column Chromatography: The crude ethyl acetate extract (e.g., 100 g) is subjected to column chromatography over silica gel (60-120 mesh).

  • Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

  • Fraction Collection: Fractions of a specific volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 365 nm) and by spraying with a suitable detecting agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pooling of Fractions: Fractions with similar TLC profiles are pooled together to obtain several major fractions (e.g., F1 to F10).

Purification of the Target Compound
  • Repeated Column Chromatography: The fraction suspected to contain the target compound (based on preliminary screening or comparison with standards, if available) is subjected to further purification using repeated column chromatography on silica gel (230-400 mesh) with a more refined gradient of a suitable solvent system (e.g., chloroform:methanol or toluene:ethyl acetate).

  • Preparative TLC/HPLC: Final purification can be achieved using preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 column) and mobile phase.

Structure Elucidation

The structure of the purified compound is to be elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons and the overall structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the naphthoquinone chromophore.

Quantitative Data

As the isolation of this compound is not yet reported, no quantitative data on its natural abundance or isolation yield is available. The following table provides a template for recording such data once the experimental work is performed.

ParameterValueUnitMethod of Determination
Plant Material
Dry weight of plant materialgGravimetry
Extraction
Weight of crude ethyl acetate extractgGravimetry
Yield of crude extract% (w/w)Calculation
Purification
Weight of purified compoundmgGravimetry
Overall yield% (w/w)Calculation
Purity
Purity of the final compound%HPLC
Spectroscopic Data
Molecular FormulaC₁₈H₁₈O₇-HR-MS
Molecular Weight346.11 g/mol MS
¹H NMR (CDCl₃, δ ppm)To be determinedppmNMR Spectroscopy
¹³C NMR (CDCl₃, δ ppm)To be determinedppmNMR Spectroscopy
IR (KBr, ν cm⁻¹)To be determinedcm⁻¹IR Spectroscopy
UV-Vis (MeOH, λₘₐₓ nm)To be determinednmUV-Vis Spectroscopy

Biological Activity and Signaling Pathways

Juglone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The cytotoxic effects of many naphthoquinones are often attributed to their ability to generate reactive oxygen species (ROS) and to act as inhibitors of key cellular enzymes.

One of the well-studied signaling pathways affected by juglone derivatives is the MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

G Hypothesized Signaling Pathway of a Juglone Derivative cluster_0 Extracellular cluster_1 Intracellular Signaling Juglone_Derivative Juglone_Derivative ROS ROS Juglone_Derivative->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Promotes

Caption: Proposed mechanism of apoptosis induction by a juglone derivative via the ROS-JNK signaling pathway.

Experimental Workflow Diagram

The overall process for the isolation and identification of this compound can be summarized in the following workflow diagram.

G Experimental Workflow for Isolation and Identification Plant_Material Diospyros maritima Stems Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Sequential Solvent Extraction (n-Hexane, Ethyl Acetate, Methanol) Drying_Grinding->Extraction Crude_Extract Crude Ethyl Acetate Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Crude_Extract->Column_Chromatography Fractions Fractions Collection & TLC Monitoring Column_Chromatography->Fractions Purification Repeated Column Chromatography & Preparative HPLC Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (MS, NMR, IR, UV) Pure_Compound->Structure_Elucidation Final_Structure Structure Confirmed Structure_Elucidation->Final_Structure

Caption: A stepwise workflow for the isolation and structural elucidation of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the probable natural source and a detailed, practical methodology for the isolation of this compound. While the existence and isolation of this specific compound from Diospyros maritima remain to be experimentally verified, the information presented herein offers a solid foundation for researchers to embark on such an investigation. The potential biological activities of this and related naphthoquinones warrant further exploration for their therapeutic potential.

References

Spectroscopic and Mechanistic Analysis of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naphthoquinone derivative, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. Due to the limited availability of public domain spectral data for this specific compound, this guide combines confirmed data with analytical predictions based on structurally related compounds. It also outlines detailed experimental protocols for acquiring such data and discusses the potential biological signaling pathways this class of molecules may influence.

Spectroscopic Data

While complete, publicly accessible spectral datasets for this compound are scarce, existing database entries and analysis of similar compounds allow for a reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.

Table 1: 13C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C-1~185Carbonyl carbon
C-2~150Methoxy-substituted carbon
C-3~110Olefinic carbon
C-4~182Carbonyl carbon
C-4a~135Bridgehead carbon
C-5~158Hydroxyl-bearing carbon
C-6~130Acetoxyethyl-substituted carbon
C-7~155Methoxy-substituted carbon
C-8~115Aromatic carbon
C-8a~120Bridgehead carbon
C-1'~70CH of the ethyl group
C-2'~20CH3 of the ethyl group
2-OCH3~56Methoxy group carbon
7-OCH3~56Methoxy group carbon
Acetyl C=O~170Acetyl carbonyl carbon
Acetyl CH3~21Acetyl methyl carbon

Note: Predicted chemical shifts are based on known data for juglone derivatives and general substituent effects. Actual values may vary. Data for 6-(1-ACETOXYETHYL)-2,7-DIMETHOXYJUGLONE is noted to exist in the SpectraBase database, confirming its characterization, though full data is proprietary.

Table 2: 1H NMR Spectroscopic Data

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~6.2s-
H-8~7.5s-
H-1'~6.0q~6.5
H-2'~1.6d~6.5
2-OCH3~3.9s-
7-OCH3~4.0s-
Acetyl CH3~2.1s-
5-OH~12.0s-

Note: Predicted chemical shifts are based on known data for juglone derivatives. The downfield shift of the 5-OH proton is characteristic due to intramolecular hydrogen bonding with the adjacent carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

Parameter Value
Molecular FormulaC16H16O7
Molecular Weight320.29 g/mol
Exact Mass320.089603 g/mol
Predicted FragmentationLoss of the acetyl group (M-43), loss of the entire acetoxyethyl side chain.

Note: The presence of MS (GC) data for 6-(1-ACETOXYETHYL)-2,7-DIMETHOXYJUGLONE has been confirmed in the SpectraBase database.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data

Functional Group Predicted Wavenumber (cm-1)
O-H (intramolecularly bonded)3400-3100 (broad)
C-H (aromatic and aliphatic)3100-2850
C=O (quinone)1660-1640
C=O (ester)~1735
C=C (aromatic)1600-1450
C-O (ester and ether)1300-1000

Note: The IR spectrum of juglone typically shows characteristic bands for the hydroxyl and two carbonyl groups at approximately 3400, 1662, and 1641 cm-1 respectively. The presence of the additional ester and ether groups in the target molecule will result in additional characteristic peaks.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a naphthoquinone derivative is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • 13C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve nmr_spec High-Field NMR Spectrometer acq_1h Acquire 1H Spectrum nmr_spec->acq_1h acq_13c Acquire 13C Spectrum nmr_spec->acq_13c processing Fourier Transform, Phase & Baseline Correction acq_1h->processing acq_13c->processing referencing Reference to Solvent/TMS processing->referencing final_spectra Final NMR Spectra referencing->final_spectra signaling_pathway cluster_stimulus External Stimulus cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response juglone_deriv 2,7-Dimethoxy-6- (1-acetoxyethyl)juglone mapkkk MAPKKK (e.g., ASK1) juglone_deriv->mapkkk Induces Oxidative Stress mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., JNK/p38) mapkk->mapk Phosphorylates apoptosis Apoptosis mapk->apoptosis Promotes

Stability and Degradation of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a naphthoquinone derivative with potential pharmacological interest. Understanding its chemical stability and degradation pathways is paramount for its development as a therapeutic agent, ensuring proper formulation, storage, and prediction of its metabolic fate. This technical guide provides a comprehensive overview of the anticipated stability profile and degradation mechanisms of this compound, based on the known chemistry of its core functional groups: the naphthoquinone ring, the dimethoxy substituents, and the acetoxyethyl side chain. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates from established knowledge of related compounds to propose the most probable degradation routes, including hydrolysis, oxidation, and photodegradation. Methodologies for assessing stability are also outlined to guide researchers in generating empirical data.

Chemical Structure and Properties

This compound belongs to the class of 1,4-naphthoquinones. The core juglone structure (5-hydroxy-1,4-naphthoquinone) is modified with two methoxy groups at positions 2 and 7, and a 1-acetoxyethyl group at position 6. These substitutions significantly influence the molecule's electronic properties, solubility, and, consequently, its stability.

PropertyPredicted Influence on Stability
1,4-Naphthoquinone Core Susceptible to reduction and redox cycling. The quinone moiety is a known electrophile.
Methoxy Groups Electron-donating groups that can influence the redox potential of the quinone system and may be susceptible to oxidative demethylation.
Acetoxyethyl Group The ester linkage is a primary site for hydrolytic cleavage, which is a common degradation pathway for prodrugs.[1][2]
Juglone Moiety In its reduced form (hydrojuglone), it is highly susceptible to air oxidation.[3]

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily hydrolysis of the ester side chain and oxidation of the naphthoquinone ring system.

Hydrolytic Degradation

The most anticipated degradation pathway is the hydrolysis of the acetoxyethyl side chain. This reaction can be catalyzed by acids or bases, or occur neutrally, to yield 2,7-dimethoxy-6-(1-hydroxyethyl)juglone and acetic acid.[2] Ester hydrolysis is a well-characterized reaction and is often the limiting factor for the shelf-life of ester-containing pharmaceuticals.[1]

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis follows pseudo-first-order kinetics under constant pH.

Proposed Hydrolytic Degradation Pathway:

This compound This compound 2,7-Dimethoxy-6-(1-hydroxyethyl)juglone 2,7-Dimethoxy-6-(1-hydroxyethyl)juglone This compound->2,7-Dimethoxy-6-(1-hydroxyethyl)juglone H₂O (Acid/Base Catalyzed) Acetic Acid Acetic Acid This compound->Acetic Acid H₂O (Acid/Base Catalyzed)

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

The naphthoquinone core is inherently redox-active and can undergo oxidative degradation. The presence of two electron-donating methoxy groups can affect the susceptibility of the ring to oxidation. Oxidation can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or light.

Potential Oxidative Degradation Products could include:

  • Ring-opened products resulting from oxidative cleavage.

  • Products of oxidative demethylation of the methoxy groups.

  • Hydroxylated derivatives of the aromatic ring.

Naphthoquinones are known to be highly reactive with oxygen, which can lead to their degradation.[4]

General Oxidative Degradation Scheme:

This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products [O] (e.g., O₂, ROS) Ring-Opened Products Ring-Opened Products Oxidized Products->Ring-Opened Products Demethylated Products Demethylated Products Oxidized Products->Demethylated Products Hydroxylated Products Hydroxylated Products Oxidized Products->Hydroxylated Products

Caption: General scheme for the oxidative degradation of the naphthoquinone core.

Photodegradation

Many quinone-containing compounds are sensitive to light. Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, leading to various photochemical reactions, including oxidation and rearrangement. The rate of photodegradation is dependent on the wavelength and intensity of the light source. Studies on other methoxy-substituted aromatic compounds have shown that the position of the methoxy group influences the rate of decomposition.[5]

Photodegradation Workflow:

This compound This compound Excited State Excited State This compound->Excited State hν (UV/Vis Light) Photodegradation Products Photodegradation Products Excited State->Photodegradation Products Reaction with O₂ or other molecules cluster_0 Forced Degradation Conditions Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis by HPLC-UV/MS Analysis by HPLC-UV/MS Acid Hydrolysis (e.g., 0.1 M HCl, 60°C)->Analysis by HPLC-UV/MS At various time points Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base Hydrolysis (e.g., 0.1 M NaOH, RT)->Analysis by HPLC-UV/MS At various time points Oxidative (e.g., 3% H₂O₂, RT) Oxidative (e.g., 3% H₂O₂, RT) Oxidative (e.g., 3% H₂O₂, RT)->Analysis by HPLC-UV/MS At various time points Photolytic (ICH Q1B) Photolytic (ICH Q1B) Photolytic (ICH Q1B)->Analysis by HPLC-UV/MS At various time points Thermal (e.g., 80°C) Thermal (e.g., 80°C) Thermal (e.g., 80°C)->Analysis by HPLC-UV/MS At various time points Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Expose drug substance/product Sample Preparation->Base Hydrolysis (e.g., 0.1 M NaOH, RT) Expose drug substance/product Sample Preparation->Oxidative (e.g., 3% H₂O₂, RT) Expose drug substance/product Sample Preparation->Photolytic (ICH Q1B) Expose drug substance/product Sample Preparation->Thermal (e.g., 80°C) Expose drug substance/product Characterization of Degradants Characterization of Degradants Analysis by HPLC-UV/MS->Characterization of Degradants

References

Delving into the Physicochemical Properties of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the naphthoquinone derivative, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. Understanding the solubility of this compound is a critical first step in its preclinical and pharmaceutical development, influencing formulation strategies, bioavailability, and in vitro assay design. This document compiles available qualitative solubility data, outlines a comprehensive experimental protocol for quantitative solubility determination, and contextualizes the compound's potential biological relevance through a representative signaling pathway.

Solubility Profile

Currently, only qualitative solubility information for this compound is publicly available. The compound has been reported to be soluble in several common organic solvents. Quantitative data, essential for precise formulation and experimental design, awaits empirical determination.

SolventSolubility
DichloromethaneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which saturation is reached. For quantitative analysis, the experimental protocol detailed below is recommended.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The following protocol describes a standardized and reliable method for determining the equilibrium solubility of this compound. This method, widely recognized in pharmaceutical sciences, involves achieving a saturated solution and subsequently measuring the concentration of the dissolved compound.

1. Materials and Equipment:

  • This compound (analytical standard)

  • Selected solvents (e.g., Dichloromethane, DMSO, Ethanol, Methanol, Phosphate Buffered Saline at various pH values)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound should be prepared in a suitable solvent (in which the compound is freely soluble) to generate a calibration curve.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Equilibration: The vials are placed in a temperature-controlled shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a physiologically relevant value, such as 37°C, for biomedical applications.

  • Phase Separation: After equilibration, the samples are centrifuged at a high speed to pellet the undissolved solid.

  • Filtration: A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the filtrate is determined by HPLC analysis, using the previously generated calibration curve.

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal and agitate (e.g., 24-48h at 37°C) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify concentration by HPLC E->F

Experimental workflow for solubility determination.

Potential Biological Context: Insights from Related Juglone Derivatives

While specific signaling pathways for this compound have not been elucidated, research on the parent compound, juglone, and its other derivatives provides valuable insights into its potential mechanisms of action. Juglone has been shown to interact with several key cellular signaling pathways, often leading to the induction of apoptosis in cancer cells. One such pathway involves the modulation of MAP kinases.

The diagram below illustrates a plausible signaling cascade that could be influenced by juglone derivatives. It is important to note that this is a generalized representation and the specific effects of this compound would require dedicated experimental validation.

G A Juglone Derivative B Cell Membrane A->B C MAPK Cascade (e.g., ERK, JNK, p38) B->C D Transcription Factors (e.g., AP-1) C->D E Gene Expression Changes D->E F Apoptosis E->F

Hypothesized signaling pathway for juglone derivatives.

This guide serves as a foundational resource for researchers working with this compound. The provided information on solubility and potential biological activity, along with the detailed experimental protocol, will aid in the systematic investigation and development of this compound for therapeutic or other scientific applications. Further empirical studies are essential to fully characterize its physicochemical and pharmacological properties.

References

Investigating the Cytotoxicity of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is limited in publicly available literature. This guide provides a comprehensive overview of the cytotoxic properties of its parent compound, juglone, and related derivatives to infer potential mechanisms and guide future research.

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in plants of the Juglandaceae family, has garnered significant interest for its diverse biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] Its derivatives are being actively investigated as potential anticancer agents.[4][5] This technical guide focuses on the cytotoxic potential of a specific derivative, this compound, by examining the established knowledge of the broader juglone family. The primary mechanism of juglone-induced cytotoxicity involves the induction of apoptosis through oxidative stress and modulation of key signaling pathways.[1][3][6]

Compound Profile: this compound

PropertyValue
CAS Number 68594-15-0[7]
Molecular Formula C₁₆H₁₆O₇[7]
Molecular Weight 320.29 g/mol [7]
Chemical Structure CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)OC(=O)C[7]

Quantitative Cytotoxicity Data of Juglone and its Derivatives

The cytotoxic activity of juglone and its analogues has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

CompoundCell LineIC₅₀ (µM)Duration of TreatmentReference
JugloneMCF-7 (Breast Cancer)11.9924h[6]
JugloneLLC (Lewis Lung Cancer)10.7824h[8]
JugloneA549 (Non-small Cell Lung Cancer)9.4724h[8]
JugloneHCT-15 (Colorectal Cancer)12.27 (for 5-benzyl juglone)Not Specified[5]
JugloneHL-60 (Leukemia)~8Not Specified[9]
JugloneHepG-2 (Liver Cancer)8.1424h[10]
5-Methoxy-1,4-naphthoquinoneHL-60 (Leukemia)1.772h[11]
5-Methoxy-1,4-naphthoquinoneSF-295 (Brain Cancer)4.772h[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of juglone and its derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 2, 4, 8, 16, 32 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[8]

  • MTT Addition: After the incubation period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC/Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Flow Cytometry

Propidium Iodide (PI) staining of DNA is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cytochrome c).[6][8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

experimental_workflow A Cell Culture (e.g., MCF-7, A549) B Compound Treatment (this compound) A->B Expose cells C Cytotoxicity Assessment B->C G Mechanism of Action B->G D MTT Assay (IC50 Determination) C->D E Apoptosis Analysis (Flow Cytometry) C->E F Cell Cycle Analysis (Flow Cytometry) C->F H Western Blot (Protein Expression) G->H I ROS Measurement G->I

Caption: General experimental workflow for investigating cytotoxicity.

Juglone-Induced Apoptosis Signaling Pathway

apoptosis_pathway Juglone Juglone Derivative ROS ↑ Reactive Oxygen Species (ROS) Juglone->ROS Bcl2 ↓ Bcl-2 Juglone->Bcl2 Bax ↑ Bax Juglone->Bax PI3K ↓ PI3K/Akt Pathway Juglone->PI3K Mitochondria Mitochondria ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Bax->MMP promote CytC ↑ Cytochrome c Release MMP->CytC Casp9 ↑ Caspase-9 Activation CytC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PI3K->Apoptosis inhibit

Caption: Key signaling events in juglone-induced apoptosis.

Conclusion

References

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Naphthoquinone Derivative with Unexplored Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a naphthoquinone derivative isolated from the freshwater fungus Kirschsteiniothelia species.[1] As a member of the naphthoquinone class of natural products, it belongs to a group of compounds known for a wide range of biological activities, including anticancer properties. However, detailed investigations into the specific anticancer potential of this compound are currently limited in publicly available scientific literature. This technical guide synthesizes the available information on this compound and provides a framework for its future investigation as a potential anticancer agent, drawing on data from related naphthoquinones.

Compound Profile

CharacteristicInformation
Compound Name This compound
Synonyms Monoacetyl derivative of 2,7-dimethoxy-6-(1-hydroxyethyl)juglone
Chemical Class Naphthoquinone
Natural Source Kirschsteiniothelia species (fungus)[1]

State of Research and Future Directions

The primary scientific literature mentioning this compound focuses on its isolation and structural elucidation.[1] The same study reports the cytotoxic activity of other compounds isolated from the same fungal species, such as the naphthoquinone dimer kirschsteinin.[1] However, specific quantitative data regarding the cytotoxic or anticancer activity of this compound against any cancer cell line is not provided in the available literature.

Given the known anticancer activities of other naphthoquinones, this compound represents a promising candidate for further investigation. Future research should prioritize the following:

  • In Vitro Cytotoxicity Screening: Evaluation of the compound's cytotoxic effects against a panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigation into the potential molecular mechanisms by which it may exert anticancer effects, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

  • Synthesis and Analogue Development: Development of a synthetic route to enable the production of sufficient quantities for extensive biological evaluation and the creation of analogues to explore structure-activity relationships.

  • In Vivo Efficacy Studies: Assessment of its antitumor activity in preclinical animal models.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other naphthoquinones, several signaling pathways would be relevant to investigate for this compound.

Potential_Anticancer_Signaling_Pathways cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest cluster_2 Inhibition of Pro-Survival Pathways Caspase Activation Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Bcl-2 Family Modulation Bcl-2 Family Modulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Cytochrome c Release->Caspase Activation Cyclin-CDK Inhibition Cyclin-CDK Inhibition G1/S or G2/M Arrest G1/S or G2/M Arrest Cyclin-CDK Inhibition->G1/S or G2/M Arrest PI3K/Akt/mTOR Pathway Inhibition PI3K/Akt/mTOR Pathway Inhibition NF-κB Pathway Inhibition NF-κB Pathway Inhibition This compound This compound Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Inhibition of Pro-Survival Pathways Inhibition of Pro-Survival Pathways This compound->Inhibition of Pro-Survival Pathways

Caption: Potential anticancer mechanisms of action for investigation.

Proposed Experimental Workflow for Preliminary Anticancer Evaluation

The following workflow outlines a standard approach for the initial assessment of a novel compound's anticancer properties.

Experimental_Workflow Start Start Compound Isolation/Synthesis Compound Isolation/Synthesis Start->Compound Isolation/Synthesis In Vitro Cytotoxicity Assay (e.g., MTT, SRB) In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Compound Isolation/Synthesis->In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Determination of IC50 Values Determination of IC50 Values In Vitro Cytotoxicity Assay (e.g., MTT, SRB)->Determination of IC50 Values Selection of Sensitive Cell Lines Selection of Sensitive Cell Lines Determination of IC50 Values->Selection of Sensitive Cell Lines Mechanism of Action Studies Mechanism of Action Studies Selection of Sensitive Cell Lines->Mechanism of Action Studies Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (e.g., Annexin V/PI) Apoptosis Assay (e.g., Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay (e.g., Annexin V/PI) Western Blot for Signaling Proteins Western Blot for Signaling Proteins Mechanism of Action Studies->Western Blot for Signaling Proteins Data Analysis and Interpretation Data Analysis and Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis and Interpretation Apoptosis Assay (e.g., Annexin V/PI)->Data Analysis and Interpretation Western Blot for Signaling Proteins->Data Analysis and Interpretation End End Data Analysis and Interpretation->End

Caption: A proposed workflow for the initial anticancer evaluation.

Conclusion

While this compound is a structurally characterized natural product, its potential as an anticancer agent remains to be elucidated. The information presented in this guide highlights the significant knowledge gap and underscores the need for comprehensive biological evaluation. Based on the activities of related naphthoquinones, this compound warrants further investigation to determine if it holds promise as a novel therapeutic lead in oncology.

References

Methodological & Application

Application Notes and Protocols for Apoptosis Induction by Naphthoquinones

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have synthesized the following application notes and protocols based on available research on closely related compounds.

Disclaimer: The following protocols and data are based on studies conducted on the parent compound, juglone, and its derivatives. Researchers interested in 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone should use this information as a starting point and optimize the protocols for their specific compound and experimental setup.

Introduction

Naphthoquinones are a class of naturally occurring compounds known for their diverse biological activities, including anticancer properties. Juglone (5-hydroxy-1,4-naphthoquinone), a prominent member of this family, has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of intrinsic and extrinsic apoptotic pathways. This document provides a detailed protocol for inducing and assessing apoptosis in cancer cells using a juglone-related compound as a model.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of juglone on various cancer cell lines, as reported in the literature. This data can serve as a reference for determining the effective concentration range for this compound.

Cell LineCompoundIC50 ValueTreatment DurationReference
LLC (Lewis Lung Carcinoma)Juglone10.78 µM24 h[1]
A549 (Non-small cell lung)Juglone9.47 µM24 h[1]
HL-60 (Human Leukemia)Juglone~8 µMNot Specified[2][3]
MIA PaCa-2 (Pancreatic)Juglone5.27 µM24 h[4]
SKOV3 (Ovarian Cancer)Juglone30.13 µM24 h[4]
B16F1 (Melanoma)Juglone9.9 µM1 h[4]
B16F1 (Melanoma)Juglone7.46 µM24 h[4]
B16F1 (Melanoma)Juglone6.92 µM48 h[4]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with the test compound.

  • Materials:

    • Appropriate cancer cell line (e.g., A549, HL-60, MIA PaCa-2)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • This compound (dissolved in a suitable solvent like DMSO)

    • Phosphate-buffered saline (PBS)

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 6-well or 96-well plates at a predetermined density. Allow the cells to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound.

  • Materials:

    • Treated cells in a 96-well plate

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated cells in a 6-well plate

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Harvest the cells by trypsinization and collect the culture medium to include floating cells.

    • Centrifuge the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Workflows

Proposed Signaling Pathway for Juglone-Induced Apoptosis

G Juglone Juglone Derivative ROS ↑ Reactive Oxygen Species (ROS) Juglone->ROS PI3K PI3K ROS->PI3K inhibits Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Akt Akt PI3K->Akt inhibits Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for juglone derivatives.

Experimental Workflow for Apoptosis Assessment

G cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cells treat Treat with Juglone Derivative start->treat viability Cell Viability (MTT Assay) treat->viability flow Flow Cytometry (Annexin V/PI) treat->flow western Western Blot (Caspases, Bcl-2 family) treat->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells flow->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: General experimental workflow for studying apoptosis induction.

References

Application Notes & Protocols for Measuring Reactive Oxygen Species (ROS) Induced by 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are a class of natural compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] A primary mechanism underlying the cytotoxicity of many juglones is their ability to act as redox cycling agents, leading to the generation of intracellular reactive oxygen species (ROS).[1][4] ROS, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can induce oxidative stress, damage cellular components like DNA, lipids, and proteins, and trigger signaling pathways leading to apoptosis or other forms of cell death.[5][6]

The compound 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a structurally modified juglone derivative. While specific data on this molecule is limited, its core naphthoquinone structure suggests a potential for modulating intracellular ROS levels. Therefore, accurate measurement of ROS is critical for characterizing its mechanism of action and evaluating its potential as a therapeutic agent.

These application notes provide a detailed protocol for quantifying intracellular ROS levels in response to treatment with this compound using the widely adopted 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) assay.

Mechanism of ROS Generation by Juglone Derivatives

Juglone and related naphthoquinones can undergo redox cycling within the cell. The quinone structure is reduced to a semiquinone radical by cellular reductases (e.g., NADPH-cytochrome P450 reductase). This semiquinone can then donate an electron to molecular oxygen (O₂) to generate the superoxide radical (O₂⁻), regenerating the parent quinone to continue the cycle. This process consumes cellular reducing equivalents like NADPH and leads to a rapid accumulation of ROS.[1][7] This ROS burst can overwhelm the cell's antioxidant defenses, leading to oxidative stress and the activation of downstream signaling cascades, such as the p38-MAPK pathway, which can ultimately trigger apoptosis.[8]

G cluster_0 Cellular Environment Compound Juglone Derivative (e.g., this compound) Semiquinone Semiquinone Radical Compound->Semiquinone Reduction Reductases Cellular Reductases (e.g., NADPH-P450 Reductase) Reductases->Semiquinone NADPH NADPH NADP NADP+ NADPH->NADP Semiquinone->Compound Oxidation Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide e⁻ transfer Oxygen O₂ Oxygen->Superoxide ROS Other ROS (H₂O₂, •OH) Superoxide->ROS Stress Oxidative Stress ROS->Stress p38 p38-MAPK Pathway Activation Stress->p38 Apoptosis Apoptosis / Cell Death p38->Apoptosis

Caption: Mechanism of ROS generation by juglone derivatives.

Application: Intracellular ROS Detection using H₂DCFDA

1. Principle of the Assay

The most common method for measuring intracellular ROS is the H₂DCFDA (also known as DCFH-DA) assay.[9][10] The cell-permeant H₂DCFDA molecule is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H₂DCF), which is also non-fluorescent but is trapped within the cell. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][11] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[12][13] The signal can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[10]

2. Materials and Reagents

  • Cell Line: Appropriate cancer or normal cell line (e.g., A549, HeLa, Jurkat).

  • Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound, dissolved in DMSO to a stock concentration of 10-20 mM.

  • ROS Probe: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), 20 mM stock in DMSO.

  • Positive Control: Pyocyanin (10 mM) or Hydrogen Peroxide (H₂O₂).

  • Negative Control: N-acetylcysteine (NAC), a ROS scavenger.

  • Buffers: Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free medium.

  • Equipment:

    • 96-well black, clear-bottom microplates.

    • Fluorescence microplate reader (Excitation/Emission: ~485 nm / ~535 nm).[10][11]

    • Fluorescence microscope or flow cytometer (optional).

    • Standard cell culture incubator (37°C, 5% CO₂).

Experimental Workflow and Protocols

G start Start seed 1. Seed Cells (e.g., 5x10⁴ cells/well in 96-well plate) Incubate 24h start->seed wash1 2. Wash Cells (with warm PBS or serum-free medium) seed->wash1 load 3. Load with H₂DCFDA (e.g., 20 µM in serum-free medium) Incubate 30-45 min at 37°C, in dark wash1->load wash2 4. Wash Cells (to remove excess probe) load->wash2 treat 5. Add Treatments - Vehicle (DMSO) - Compound - Positive Control (H₂O₂) - Compound + NAC wash2->treat incubate 6. Incubate (e.g., 1-4 hours at 37°C, in dark) treat->incubate measure 7. Measure Fluorescence (Ex/Em = 485/535 nm) incubate->measure analyze 8. Analyze Data (Normalize to control, plot results) measure->analyze end End analyze->end

Caption: Experimental workflow for cellular ROS measurement.

Protocol 1: ROS Measurement in Adherent Cells using a Microplate Reader
  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[14]

  • Probe Loading: The next day, gently aspirate the culture medium. Wash the cells once with 100 µL of warm, serum-free medium or PBS.[11]

  • Prepare a 20 µM working solution of H₂DCFDA in serum-free medium. Add 100 µL of this solution to each well.

  • Incubate the plate for 30-45 minutes at 37°C in the dark.[11][15]

  • Compound Treatment: Aspirate the H₂DCFDA solution and wash the cells twice with 100 µL of warm, serum-free medium to remove any extracellular probe.

  • Add 100 µL of serum-free medium containing the desired concentrations of this compound or controls (e.g., vehicle control, positive control like 100 µM H₂O₂). To confirm ROS-dependence, a set of wells can be pre-treated with NAC (e.g., 5 mM for 1 hour) before adding the compound.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at various time points (e.g., every 30 minutes for 2-4 hours).

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells. The results can be expressed as Fold Change or Percentage of Control.

Protocol 2: ROS Measurement using Flow Cytometry
  • Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells (using trypsin for adherent cells) and prepare a single-cell suspension.

  • Probe Loading: Resuspend the cells at a concentration of 1x10⁶ cells/mL in serum-free medium containing 20 µM H₂DCFDA.[14]

  • Incubate for 30 minutes at 37°C in the dark.[14]

  • Treatment: Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes), remove the supernatant, and resuspend in fresh medium containing the test compound or controls.

  • Incubate for the desired treatment duration (e.g., 1-4 hours) at 37°C.

  • Data Acquisition: Analyze the cells on a flow cytometer. Use a 488 nm laser for excitation and detect the emission in the green channel (e.g., FL1, ~530 nm).[15] Gate on the main cell population to exclude debris.

  • Data Analysis: Determine the geometric mean fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the vehicle control.

Data Presentation

Quantitative data should be summarized to clearly present the effects of this compound on ROS production. The following table is a representative example based on typical results for pro-oxidant juglone derivatives.[8][16]

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (RFU)Standard DeviationFold Change vs. Vehicle
Vehicle Control (0.1% DMSO)-1520±851.00
This compound 12480±1501.63
This compound 56350±4104.18
This compound 1011890±8907.82
Positive Control (H₂O₂)10013500±11208.88
Compound (10 µM) + NAC (5 mM)10 + 50001950±2101.28

Note: The data presented in this table is hypothetical and serves as an illustrative example of how to present experimental results.

Conclusion

The protocols and information provided here offer a comprehensive guide for researchers to accurately measure the induction of reactive oxygen species by this compound. Given the known pro-oxidant activity of the juglone scaffold, it is probable that this derivative will increase intracellular ROS levels in a dose-dependent manner.[16][17][18] Confirming this activity and quantifying its potency is a crucial step in elucidating its biological mechanism and potential for development as a therapeutic agent, particularly in oncology where ROS modulation is a key strategy.[6]

References

Application Notes and Protocols for Mitochondrial Membrane Potential Assay of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a derivative of juglone, a naturally occurring naphthoquinone found in plants of the Juglandaceae family. Juglone and its analogues have garnered significant interest in biomedical research due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] A growing body of evidence suggests that many of the cytotoxic effects of juglone derivatives are mediated through the induction of oxidative stress and the disruption of mitochondrial function.[4][5][6]

A key indicator of mitochondrial health and function is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis. A decrease in ΔΨm is an early hallmark of apoptosis, or programmed cell death. Therefore, assessing the impact of this compound on the mitochondrial membrane potential can provide valuable insights into its mechanism of action and its potential as a therapeutic agent.

These application notes provide a detailed protocol for assessing the effect of this compound on the mitochondrial membrane potential in cancer cell lines using the JC-1 assay.

Principle of the JC-1 Assay

The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. JC-1 is a cationic carbocyanine dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of factors like mitochondrial size and shape.

Recommended Cell Lines

Based on published data on the cytotoxicity of juglone and its derivatives, the following human cancer cell lines are recommended for this assay:

  • Lung Carcinoma: A549, NCI-H322[1][2]

  • Colon Carcinoma: HCT-116, Colo-205[1]

  • Breast Carcinoma: MCF-7, T47D[1][4][7]

  • Hepatocellular Carcinoma: HepG-2[8]

  • Human Leukemia: HL-60[5][9]

Cytotoxicity and Recommended Concentration Range

Prior to conducting the mitochondrial membrane potential assay, it is crucial to determine the cytotoxic concentration of this compound in the chosen cell line, typically by performing an MTT or similar cell viability assay. Based on the IC50 values reported for various juglone derivatives, which generally fall within the low to mid-micromolar range, a starting concentration range for the mitochondrial membrane potential assay is suggested below.[1][7][8][10]

CompoundCell LineIC50 (µM)Reference
JugloneHL-60~8[9]
JugloneHCT-1512.27[7]
Juglone Derivative 15aA5494.72[1]
Juglone Derivative 16aA5494.67[1]
5-Methoxy-1,4-naphthoquinoneHL-601.7[11]
3,5-dihydroxy-1,4-naphthoquinoneHepG-27.33[8]

Recommended Concentration Range for this compound: 1 µM to 50 µM. It is advisable to perform a dose-response experiment to identify the optimal concentration that induces a measurable change in mitochondrial membrane potential without causing immediate widespread cell death.

Experimental Protocol: JC-1 Mitochondrial Membrane Potential Assay

This protocol is designed for adherent cells cultured in a 96-well plate and analysis using a fluorescence plate reader. It can be adapted for suspension cells and analysis by flow cytometry or fluorescence microscopy.

Materials:

  • This compound (prepare a stock solution in DMSO)

  • JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader with filters for red (Ex/Em ~560/595 nm) and green (Ex/Em ~485/535 nm) fluorescence.

Procedure:

  • Cell Seeding:

    • Seed the chosen adherent cancer cell line into a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include the following controls:

      • Negative Control: Treat cells with culture medium containing the same final concentration of DMSO as the test compound wells.

      • Positive Control: Treat cells with a known mitochondrial uncoupler like CCCP (e.g., 10-50 µM) for 30-60 minutes prior to JC-1 staining.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

  • JC-1 Staining:

    • Prepare a 2X JC-1 staining solution by diluting the JC-1 stock solution in pre-warmed complete culture medium to a final concentration of 2-10 µg/mL.

    • At the end of the compound treatment period, carefully remove the medium from each well.

    • Add 100 µL of the 2X JC-1 staining solution to each well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.

  • Washing:

    • After incubation, carefully remove the JC-1 staining solution.

    • Wash the cells twice with 100 µL of pre-warmed PBS per well.

  • Fluorescence Measurement:

    • After the final wash, add 100 µL of pre-warmed PBS or culture medium to each well.

    • Immediately measure the fluorescence using a plate reader.

      • Red Fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

      • Green Fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.

Data Analysis:

  • Calculate the ratio of red fluorescence to green fluorescence for each well.

  • Normalize the red/green ratio of the treated cells to the red/green ratio of the negative control (vehicle-treated) cells.

  • A decrease in the red/green fluorescence ratio indicates a depolarization of the mitochondrial membrane.

  • Present the data as a bar graph showing the mean ± standard deviation of the normalized red/green fluorescence ratio for each treatment condition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes.

Quantitative Data Presentation:

Treatment GroupConcentration (µM)Red Fluorescence (Mean ± SD)Green Fluorescence (Mean ± SD)Red/Green Ratio (Mean ± SD)% of Control
Negative Control (Vehicle)-100
This compound1
5
10
25
50
Positive Control (CCCP)20

Signaling Pathways and Experimental Workflow Diagrams

G Signaling Pathway of Juglone-Induced Apoptosis Juglone This compound Mitochondria Mitochondria Juglone->Mitochondria ROS Increased ROS Production Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for juglone-induced apoptosis.

G Experimental Workflow for JC-1 Assay cluster_prep Preparation cluster_treatment Treatment & Staining cluster_analysis Analysis CellSeeding 1. Seed Cells (96-well plate) CompoundPrep 2. Prepare Compound Dilutions & Controls Treatment 3. Treat Cells with Compound CompoundPrep->Treatment JC1_Staining 4. Stain with JC-1 Treatment->JC1_Staining Washing 5. Wash Cells JC1_Staining->Washing Fluorescence 6. Measure Fluorescence (Red & Green) Washing->Fluorescence DataAnalysis 7. Analyze Red/Green Ratio Fluorescence->DataAnalysis

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

References

Application Notes and Protocols for Cell Cycle Analysis of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juglone, a naturally occurring naphthoquinone found in plants of the Juglandaceae family, and its derivatives have garnered significant interest in cancer research due to their cytotoxic and anti-proliferative properties.[1][2][3] These compounds are known to induce cell death and inhibit tumor growth through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with key cellular signaling pathways.[4][5][6][7][8] A critical aspect of characterizing the anti-cancer potential of novel juglone derivatives, such as 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone, is to understand their impact on cell cycle progression.

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10] This is commonly achieved by staining cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).[9][11][12][13] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cell populations in each phase.[12]

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of a selected cancer cell line using flow cytometry with PI staining. While specific data for this derivative is not yet available, the protocols and potential outcomes are based on the known effects of the parent compound, juglone.

Potential Effects on Cell Cycle

Based on studies of juglone and its other derivatives, this compound is hypothesized to induce cell cycle arrest, potentially at the G2/M phase, in cancer cells.[4] This arrest would prevent cells from proceeding through mitosis, ultimately leading to a decrease in cell proliferation. The expected outcome of treating cancer cells with this compound would be an accumulation of cells in the G2/M phase, which can be quantified by flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups (e.g., control vs. various concentrations of the compound).

Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 hours

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Vehicle Control060.5 ± 2.125.3 ± 1.514.2 ± 1.8
Compound155.2 ± 2.523.1 ± 1.921.7 ± 2.3
Compound545.8 ± 3.018.5 ± 2.235.7 ± 3.1
Compound1030.1 ± 2.812.4 ± 1.757.5 ± 4.5

Note: The data presented in this table is hypothetical and serves as an example of how to present the results. Actual results may vary.

Experimental Protocols

This section provides a detailed methodology for conducting the cell cycle analysis.

Materials
  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • Flow cytometry tubes

Protocol for Cell Culture and Treatment
  • Cell Seeding: Seed the selected cancer cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare different concentrations of this compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.1%).

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the compound or the vehicle control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol for Cell Staining with Propidium Iodide
  • Cell Harvesting: After the treatment period, collect the cells. For adherent cells, first collect the floating cells (which may be apoptotic) and then wash the adherent cells with PBS before detaching them with trypsin-EDTA. Combine the floating and adherent cells for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[12] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS.[12] While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[12][13] This step is crucial for fixing the cells and permeabilizing them to the dye.

  • Storage: The fixed cells can be stored at -20°C for several weeks if necessary.[13] For immediate use, incubate the cells on ice for at least 30 minutes.[12]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them. Discard the ethanol and wash the pellet twice with PBS.[12] To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.[12][13]

  • PI Staining: Add the propidium iodide solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[12]

Flow Cytometry Analysis
  • Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (typically around 600 nm).[13]

  • Gating: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.

  • Histogram Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Quantification: Use the instrument's software to quantify the percentage of cells in each phase of the cell cycle. At least 10,000 events should be recorded for each sample to ensure statistical significance.[12]

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Sample Processing cluster_2 Data Acquisition and Analysis A Seed Cancer Cells B Treat with 2,7-Dimethoxy-6- (1-acetoxyethyl)juglone A->B C Harvest and Wash Cells B->C D Fix with Cold 70% Ethanol C->D E Stain with Propidium Iodide and RNase A D->E F Flow Cytometry E->F G Gate on Single Cells F->G H Analyze DNA Content Histogram G->H I Quantify Cell Cycle Phases H->I

Caption: Workflow for cell cycle analysis by flow cytometry.

Potential Signaling Pathway

G cluster_0 Upstream Events cluster_1 Signaling Cascade cluster_2 Downstream Effects cluster_3 Other Potential Targets Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS MAPK MAPK Pathway (ERK, JNK, p38) Compound->MAPK Pin1 Pin1 Inhibition Compound->Pin1 PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest

References

Application Notes and Protocols for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the anti-cancer properties of juglone , a naturally occurring naphthoquinone. However, specific research on the anticancer effects of its derivative, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone , is limited. The following application notes and protocols are based on the established mechanisms of juglone and its other derivatives and are provided as a foundational guide for investigating the potential of this compound in cancer cell line treatment. Researchers should consider these as a starting point for empirical validation.

Introduction

Juglone and its analogues have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2] These compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, making them promising candidates for further investigation in oncology drug development.

Mechanism of Action

The anticancer effects of juglone are multifaceted and involve several interconnected cellular processes:

  • Induction of Apoptosis: Juglone triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It can lead to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria.[3][4] This, in turn, activates a cascade of caspases (such as caspase-3 and -9), which are the executioners of apoptosis.[3][4]

  • Cell Cycle Arrest: Juglone has been observed to cause cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell line.[4][5] This prevents cancer cells from progressing through the division cycle, thereby inhibiting proliferation.

  • Generation of Reactive Oxygen Species (ROS): As a quinone, juglone can undergo redox cycling, leading to the production of ROS.[2] Elevated ROS levels can induce oxidative stress, which in turn can trigger apoptotic signaling pathways, such as the p38 MAPK and p53 pathways.[6][7]

  • Inhibition of Signaling Pathways: Juglone has been shown to suppress pro-survival signaling pathways like the PI3K/Akt pathway.[2]

Data Presentation: Cytotoxicity of Juglone in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of juglone in different cancer cell lines as reported in the literature. This data can serve as a reference for designing initial dose-response experiments for this compound.

Cancer Cell LineCell TypeIncubation TimeIC50 (µM)Reference
LLCMouse Lewis Lung Cancer24 h10.78[2]
A549Human Non-small Cell Lung Cancer24 h9.47[2]
MCF-7Human Breast Cancer24 h11.99[3]
MCF-7Human Breast Cancer48 h7.43[8][9]
MDA-MB-231Human Breast Cancer48 h8.61[8][9]
SKOV3Human Ovarian CancerNot Specified30[10]
IshikawaHuman Endometrial CancerNot Specified20.81[5]
HepG-2Human Liver CancerNot Specified< 22.38[10]
OVCAR-3Human Ovarian CancerNot Specified30[10]
PANC-1Human Pancreatic CancerNot Specified~21[11]
BxPC-3Human Pancreatic CancerNot Specified~21[11]

Experimental Protocols

Here are detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).[12]

  • Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[13]

  • Incubate the fixed cells at -20°C for at least 2 hours.[14]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.[13]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with the compound, then harvest and lyse them in RIPA buffer.[15]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]

  • Incubate the membrane with primary antibodies overnight at 4°C.[15]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[15]

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G Juglone-Induced Apoptosis Signaling Pathway Juglone This compound (Juglone) ROS Reactive Oxygen Species (ROS) Juglone->ROS induces PI3K_Akt PI3K/Akt Pathway Juglone->PI3K_Akt inhibits Bcl2 Bcl-2 Juglone->Bcl2 downregulates Bax Bax Juglone->Bax upregulates p38_p53 p38/p53 Pathway ROS->p38_p53 activates Apoptosis Apoptosis p38_p53->Apoptosis Mitochondrion Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed signaling pathway for juglone-induced apoptosis.

G Experimental Workflow for Assessing Anticancer Activity cluster_invitro In Vitro Assays cluster_data Data Analysis cell_culture Cancer Cell Culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Apoptotic Proteins) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

References

Application Notes and Protocols for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is limited in publicly available literature. The following application notes and protocols are based on the known biological activities and experimental methodologies for the broader class of juglone and its derivatives. These should be considered as a starting point for investigation and adapted as necessary.

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are a class of natural and synthetic compounds that have garnered significant interest in drug discovery due to their wide range of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The core naphthoquinone scaffold is a privileged structure in medicinal chemistry, and modifications to this scaffold can lead to compounds with enhanced potency and selectivity.[1][5]

This compound is a synthetic derivative of juglone. While specific studies on this compound are not extensively reported, its structural features—a juglone core with methoxy and acetoxyethyl substitutions—suggest potential for biological activity. The methoxy groups may influence the compound's electronic properties and metabolic stability, while the acetoxyethyl group could affect its solubility and cell permeability. This document provides a comprehensive overview of the potential applications and suggested experimental protocols for the investigation of this compound in a drug discovery context.

Potential Therapeutic Applications

Based on the activities of related juglone derivatives, this compound could be investigated for the following therapeutic applications:

  • Anticancer Agent: Juglone and its derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[6][7] Their mechanisms of action often involve the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cancer progression.[3][4]

  • Antimicrobial Agent: Juglone derivatives have shown activity against a range of bacteria and fungi.[1][8] They may represent a promising scaffold for the development of new antibiotics, particularly against drug-resistant strains.[9]

  • Anti-inflammatory Agent: Some naphthoquinones exhibit anti-inflammatory properties, suggesting a potential role in treating inflammatory diseases.

Quantitative Data on Related Juglone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various juglone derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potency of this compound.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
JugloneA549 (Lung)MTT4.67 - 8.90[7]
JugloneNCI-H322 (Lung)MTT4.67 - 8.90[7]
5-((1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)jugloneA549 (Lung)MTT4.72[7]
5-((1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)jugloneNCI-H322 (Lung)MTT8.90[7]
5-((1-(2-cyanophenyl)-1H-1,2,3-triazol-4-yl)methoxy)jugloneA549 (Lung)MTT4.67[7]
5-((1-(2-cyanophenyl)-1H-1,2,3-triazol-4-yl)methoxy)jugloneNCI-H322 (Lung)MTT7.94[7]
Compound 12 (a juglone derivative)SGC-7901 (Gastric)MTT4.1 ± 2.6[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.[11]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Apoptosis Induction Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is to determine if the compound induces apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of the compound on key signaling proteins.

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibodies against proteins of interest (e.g., phospho-ERK, phospho-Akt, cleaved caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound, then lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in protein expression or phosphorylation levels.

Visualizations

Signaling Pathways Potentially Modulated by Juglone Derivatives

Juglone and its derivatives have been shown to influence several key signaling pathways involved in cell survival and apoptosis.[3] The diagram below illustrates a hypothetical mechanism of action for a juglone derivative in a cancer cell.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Juglone_Derivative This compound ROS Reactive Oxygen Species (ROS) Juglone_Derivative->ROS Juglone_Derivative->PI3K Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) ROS->MAPK_Pathway Akt Akt PI3K->Akt Bcl2 Bcl2 Akt->Bcl2 Inhibits Bax Bax MAPK_Pathway->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Cytochrome_c Inhibits Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways affected by juglone derivatives.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a novel compound like this compound for anticancer activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Advanced In Vitro Models Start Start: Synthesize/Acquire Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on multiple cancer cell lines Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay If potent Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle If potent Western_Blot Western Blot Analysis (Signaling Pathways) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot 3D_Culture 3D Spheroid/Organoid Culture Assays Western_Blot->3D_Culture In_Vivo Proceed to In Vivo Studies (if promising) 3D_Culture->In_Vivo

References

Application Notes and Protocols for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone as a Putative Enzymatic Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and predictive in nature. As of the current date, there is a notable absence of published experimental data specifically detailing the enzymatic inhibitory activity of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. The information presented herein is extrapolated from studies on the parent compound, juglone, and its other derivatives. These notes are intended to serve as a foundational guide for researchers and drug development professionals to design and conduct their own investigations into the potential therapeutic applications of this compound.

Introduction

This compound is a derivative of juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone found in plants of the Juglandaceae family. Juglone itself has demonstrated a broad spectrum of biological activities, including allelopathic, antimicrobial, and antitumor effects, which are often attributed to its ability to inhibit various enzymes and induce oxidative stress.[1][2] The structural modifications present in this compound—namely the methoxy and acetoxyethyl groups—may modulate its potency, selectivity, and pharmacokinetic properties compared to the parent compound. This document outlines potential enzymatic targets and provides hypothetical protocols for assessing the inhibitory activity of this specific juglone derivative.

Potential Enzymatic Targets and Therapeutic Areas

Based on the known inhibitory profile of juglone and related naphthoquinones, this compound could potentially inhibit a range of enzymes, suggesting its utility in several therapeutic areas:

  • Oncology: Juglone and its derivatives have shown cytotoxic effects against various cancer cell lines.[3][4] Potential enzymatic targets in this area include those involved in cancer cell metabolism, proliferation, and survival signaling pathways. One such target is the human glutathione-degrading enzyme ChaC1, which is upregulated in several cancers.[5]

  • Infectious Diseases: Juglone exhibits antimicrobial properties by targeting key bacterial enzymes.[6] For instance, it has been shown to inhibit enzymes essential for the survival of Helicobacter pylori.[6]

  • Virology: The parent compound, juglone, has demonstrated inhibitory activity against viral enzymes, such as those involved in HIV replication.[7]

Quantitative Data on Related Compounds

To provide a frame of reference, the following table summarizes the inhibitory concentrations (IC50) of the parent compound, juglone, against various enzymes as reported in the literature.

Enzyme TargetOrganism/SystemIC50 Value (µM)Type of Inhibition
Cystathionine γ-synthase (HpCGS)Helicobacter pylori7.0 ± 0.7Non-competitive
Malonyl-CoA-acyl carrier protein transacylase (HpFabD)Helicobacter pylori20 ± 1Uncompetitive
β-hydroxyacyl-ACP dehydratase (HpFabZ)Helicobacter pylori30 ± 4Competitive
DNA-dependent DNA polymerase (DDDP)HIV5Not specified
ChaC1Human8.7Not competitive with the substrate

Data sourced from multiple studies.[5][6][7]

Experimental Protocols

The following are detailed, hypothetical protocols for assessing the enzymatic inhibitory potential of this compound.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay. Specific parameters such as substrate concentration, enzyme concentration, and wavelength will need to be optimized for the particular enzyme being studied.

Materials:

  • This compound

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in assay buffer to achieve the desired final concentrations.

    • Prepare solutions of the target enzyme and its substrate in assay buffer at appropriate concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of the reaction is proportional to the change in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Diagram: General Workflow for Enzyme Inhibition Assay

G prep Reagent Preparation (Compound, Enzyme, Substrate) plate Plate Setup (Enzyme + Inhibitor) prep->plate preinc Pre-incubation plate->preinc reaction Reaction Initiation (Add Substrate) preinc->reaction read Kinetic Reading (Spectrophotometer) reaction->read analysis Data Analysis (Calculate IC50) read->analysis

Caption: A generalized workflow for determining the IC50 of an enzymatic inhibitor.

Protocol 2: Cell-Based Assay for Antiproliferative Activity

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation reagent

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Putative Signaling Pathway Involvement

Given that many juglone derivatives exert their effects through the induction of oxidative stress and modulation of cell signaling pathways, it is plausible that this compound could impact similar pathways.

Diagram: Hypothetical Signaling Pathway Inhibition

G compound This compound enzyme Target Enzyme (e.g., Kinase, Polymerase) compound->enzyme Inhibition pathway Cellular Signaling Pathway enzyme->pathway response Biological Response (e.g., Apoptosis, Growth Arrest) pathway->response

Caption: Postulated mechanism of action via direct enzyme inhibition leading to a biological response.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to other biologically active juglone derivatives suggests its potential as an enzymatic inhibitor with applications in oncology and infectious diseases. The provided hypothetical protocols and data offer a starting point for researchers to explore the therapeutic potential of this compound. Further structure-activity relationship studies are warranted to elucidate the specific contributions of the methoxy and acetoxyethyl moieties to its biological activity.[8]

References

Application Notes and Protocols for Antimicrobial Activity Screening of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone and Related Naphthoquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial activity screening of the naphthoquinone derivative, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. Due to the limited availability of specific studies on this particular derivative, this document leverages data and protocols from closely related and well-researched naphthoquinones, such as juglone and its other derivatives. These protocols and data serve as a robust starting point for evaluating the antimicrobial potential of novel juglone analogs.

Naphthoquinones are a class of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] Juglone (5-hydroxy-1,4-naphthoquinone), a primary active constituent from the walnut family (Juglandaceae), has demonstrated broad-spectrum antimicrobial activity.[3][4] The evaluation of derivatives like this compound is a promising avenue for the discovery of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of Juglone and its Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) and other antimicrobial data for juglone and related naphthoquinone derivatives against various microbial strains. This data provides a comparative baseline for new screening experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of Juglone Against Various Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292131000[4]
Staphylococcus aureus (MRSA)-8[4]
Escherichia coli---
Pseudomonas aeruginosa---

Note: Data for some common strains were not available in the provided search results.

Table 2: Antimicrobial Activity of Other Naphthoquinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus aureus30-125[5]
7-methyl jugloneVarious Bacteria & Fungi30 (antibacterial), 75 (antifungal)[1]
Novel Juglone Derivatives (3al, 5ag, 3bg)MSSA1-8[6]
Novel Juglone Derivatives (3al, 5ag, 3bg)MRSA2-8[6]

Experimental Protocols

Detailed methodologies for key antimicrobial screening assays are provided below. These protocols are standardized for the evaluation of naphthoquinone compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Microplate reader

Protocol:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to each well containing the test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plates from the previous experiment

  • Nutrient agar plates

  • Sterile saline or phosphate-buffered saline (PBS)

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquots onto nutrient agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Disk Diffusion Assay (Kirby-Bauer Test)

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile swabs

Protocol:

  • Inoculum Spreading: Dip a sterile swab into the standardized microbial suspension and spread it evenly over the entire surface of an MHA plate.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assays Primary Screening cluster_secondary Secondary Screening cluster_analysis Data Analysis Compound Test Compound Stock MIC Broth Microdilution Assay (MIC) Compound->MIC Disk Disk Diffusion Assay Compound->Disk Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Disk MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Results Compare MIC/MBC/Zone of Inhibition Disk->Results MBC->Results

Caption: Workflow for antimicrobial activity screening.

Proposed Signaling Pathway for Naphthoquinone Antimicrobial Activity

Naphthoquinones like juglone are thought to exert their antimicrobial effects through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) which leads to cellular damage.

G cluster_cell Microbial Cell Naphthoquinone Naphthoquinone (e.g., Juglone derivative) ROS Reactive Oxygen Species (ROS) Generation Naphthoquinone->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Damage Protein Dysfunction OxidativeStress->Protein_Damage Membrane_Damage Membrane Damage OxidativeStress->Membrane_Damage CellDeath Cell Death DNA_Damage->CellDeath Protein_Damage->CellDeath Membrane_Damage->CellDeath

Caption: Proposed mechanism of antimicrobial action.

References

Troubleshooting & Optimization

"2,7-Dimethoxy-6-(1-acetoxyethyl)juglone" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naphthoquinone derivative and a fungal metabolite.[1][2] Like other juglone compounds, it is investigated for various biological activities. Juglone and its derivatives have been identified as potentially effective anticancer agents.[3]

Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?

The parent compound, juglone, is known to be poorly soluble or insoluble in water.[4] Naphthoquinone derivatives, including this compound, are often hydrophobic in nature. This inherent low aqueous solubility can lead to precipitation or the formation of a non-homogenous suspension when added to aqueous buffers.

Q3: What solvents are recommended for creating a stock solution of this compound?

Q4: How can I prepare my final working concentrations in aqueous media from a stock solution?

To prepare your final working solution, you should perform a serial dilution from your concentrated stock solution into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline). It is crucial to ensure that the final concentration of the organic solvent in your working solution is low enough to not affect the biological system you are studying. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

Q5: Are there advanced methods to improve the aqueous solubility of this compound for in vivo studies?

Yes, for applications requiring higher concentrations in aqueous media, such as in vivo studies, several formulation strategies can be employed. These include the use of co-solvents, surfactants, or nanotechnology approaches.[5][6][7] One documented method for the parent compound, juglone, is encapsulation into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which has been shown to improve water solubility and enhance its therapeutic effects.[8]

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding the stock solution to my aqueous buffer.
  • Probable Cause: The final concentration of the compound in the aqueous medium exceeds its solubility limit.

  • Solutions:

    • Decrease Final Concentration: Attempt to use a lower final concentration of the compound in your experiment if your experimental design allows.

    • Increase Solvent Concentration: If permissible for your experimental system, slightly increasing the final percentage of the co-solvent (e.g., DMSO) may help. Always run a vehicle control with the same solvent concentration to ensure it does not influence the results.

    • Use of Surfactants: Consider the inclusion of a biocompatible surfactant at a low concentration (e.g., Tween® 80, Pluronic® F-68) in your aqueous medium to aid in solubilization.[6]

Issue: I am observing inconsistent results in my biological assays.
  • Probable Cause: Poor solubility may be leading to inconsistent dosing, as the compound may not be fully dissolved and is present as a fine suspension.

  • Solutions:

    • Vortexing and Sonication: Ensure thorough mixing by vortexing immediately after diluting the stock solution into the aqueous medium. Gentle sonication can also help to disperse the compound more evenly.

    • Fresh Dilutions: Prepare fresh working solutions for each experiment. Do not store dilute aqueous solutions of the compound, as it may precipitate over time.

    • Solubility Enhancement: For more consistent results, consider a formulation approach such as creating a microemulsion or using a cyclodextrin-based formulation to improve solubility.

Quantitative Data Summary

Specific quantitative solubility data for this compound in various solvents is not widely published. However, the table below provides a qualitative summary and general recommendations based on the properties of the parent compound, juglone, and other poorly soluble naphthoquinones.

Solvent/MediaExpected SolubilityRecommendations for Use
WaterVery Low / InsolubleNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS)Very Low / InsolubleNot recommended for initial dissolution.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolSolubleA viable alternative to DMSO for stock solutions.
Cell Culture MediaLow (concentration-dependent)Final working solutions should be prepared by diluting a concentrated stock. The final organic solvent concentration must be minimized.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Compound Information:

    • Name: this compound

    • CAS Number: 68594-15-0[9]

    • Molecular Formula: C₁₆H₁₆O₇[9]

    • Molar Mass: 320.29 g/mol [9]

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out a precise amount of the compound (e.g., 1 mg) in a sterile microcentrifuge tube.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of the compound:

      • Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = ((0.001 g / 320.29 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 31.22 µL

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but be mindful of potential compound degradation with excessive heat.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Objective: To prepare a final concentration of 10 µM in cell culture medium with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM stock solution of this compound in DMSO.

    • Sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM solution. Vortex gently.

    • Further dilute the 1 mM intermediate solution 1:100 into the final volume of cell culture medium to achieve the desired 10 µM concentration.

      • Example: Add 10 µL of the 1 mM solution to 990 µL of cell culture medium.

    • The final DMSO concentration will be 0.1%.

    • Vortex the final working solution gently before adding it to the cells.

    • Always prepare a vehicle control containing the same final concentration of DMSO (0.1%) in the cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Assays cluster_prep Solution Preparation cluster_assay Cell-Based Assay compound Weigh Compound Powder dmso Add Anhydrous DMSO compound->dmso Dissolve stock 10 mM Stock Solution (in DMSO) dmso->stock intermediate Intermediate Dilution (e.g., 1 mM in Media) stock->intermediate Dilute 1:10 working Final Working Solution (e.g., 10 µM in Media) intermediate->working Dilute 1:100 treatment Add Working Solution to Cells working->treatment cells Plate Cells cells->treatment incubation Incubate treatment->incubation analysis Perform Assay (e.g., Viability, Apoptosis) incubation->analysis signaling_pathway Potential Signaling Pathway Affected by Juglone Derivatives cluster_mapk MAPK Pathway compound Juglone Derivative jnk JNK Activation compound->jnk erk ERK1/2 compound->erk apoptosis Apoptosis jnk->apoptosis proliferation Cell Proliferation erk->proliferation

References

Preventing "2,7-Dimethoxy-6-(1-acetoxyethyl)juglone" precipitation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this hydrophobic compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Like its parent compound juglone, this compound is expected to be hydrophobic and poorly soluble in water. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][2] Ethanol can also be a viable alternative.[3] It is crucial to ensure the compound is fully dissolved in the solvent, which can be aided by gentle vortexing or brief sonication.[4][5]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[4] It is strongly recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%.[1][4] The specific tolerance to DMSO can be cell-line dependent, so it is best practice to run a vehicle control experiment (media with the same final concentration of DMSO, without the compound) to assess its effect on your specific cells.[6]

Q3: My compound precipitates immediately when I add the DMSO stock to my cell culture media. What is happening?

A3: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution like cell culture media.[1] The compound's concentration exceeds its solubility limit in the aqueous environment, causing it to fall out of solution.[5][7] Key factors influencing this are the final compound concentration, the speed of dilution, and the temperature of the media.[1]

Q4: Can I filter my media to remove the precipitate?

A4: This is not recommended. The precipitate is your compound of interest. Filtering it out will remove an unknown quantity of the compound, making the final concentration in your experiment inaccurate and your results unreliable.[1] It is essential to address the root cause of the precipitation instead.

Q5: How does serum in the culture medium affect compound solubility?

A5: Serum contains proteins, such as albumin, which can bind to hydrophobic compounds and help keep them in solution.[1][8] However, this solubilizing effect is limited. At high concentrations, the compound can still precipitate even in media containing serum.[1] If you are working in serum-free conditions, you may face greater challenges with compound solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe cloudiness or visible precipitate immediately after adding the compound stock to your cell culture medium, follow these steps:

Potential Cause Explanation Recommended Solution
Final Concentration Too High The concentration of the compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of the compound in your specific media. (See Experimental Protocols section).
Rapid Dilution / Solvent Shock Adding a small volume of concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, forcing the hydrophobic compound out of solution.[1]1. Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[1][5] 2. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution. First, create an intermediate dilution of the stock in a smaller volume of warm media, then add this to your final culture volume.[1] 3. Slow Addition & Mixing: Add the stock solution dropwise to the vortexing media to ensure rapid dispersal.[1]
Low Media Temperature Solubility of many compounds is lower at colder temperatures.Ensure your cell culture media is fully equilibrated to 37°C in an incubator or water bath before adding the compound.[4]
High DMSO in Final Volume While DMSO is necessary for the stock, keeping the final concentration low is critical for both cell health and compound solubility in the aqueous media.[4][7]Maintain a final DMSO concentration of ≤ 0.1% if possible. This may require preparing a more dilute stock solution, which can be counterintuitive but often effective.[1][9]
Issue 2: Precipitation Occurs Over Time in the Incubator

If the media is clear initially but becomes cloudy or shows precipitate after several hours or days in the incubator:

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be degrading or interacting with media components over time, leading to less soluble byproducts.Test the compound's stability in your media over the intended duration of your experiment. This can be done in a cell-free setup.
Media Evaporation In long-term experiments, evaporation from culture plates can concentrate all components, including your compound, pushing it past its solubility limit.Use plates with low-evaporation lids, ensure proper humidification in the incubator, or consider sealing plates with gas-permeable membranes.[1]
pH or Temperature Fluctuations Changes in media pH or temperature cycling from removing plates from the incubator can affect compound solubility.[4]Minimize the time cultures are outside the stable incubator environment. Ensure your media is properly buffered for the CO2 concentration used.[4]

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider these advanced methods:

Method Description Considerations
Use of Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can form inclusion complexes with hydrophobic drugs, effectively encapsulating them and increasing their aqueous solubility.[11][12]Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in cell culture.[6] The appropriate cyclodextrin and the optimal molar ratio of drug-to-cyclodextrin must be determined experimentally.
Formulation with Surfactants Non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), or Cremophor EL can be used to create stable micro-emulsions that improve compound solubility.[6][13]These agents can have their own biological effects and may be toxic to cells. A thorough literature search and vehicle control experiments are essential to determine a non-toxic working concentration for your specific cell line.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps you find the highest concentration of this compound that remains soluble in your specific cell culture medium.

  • Prepare Stock Solution: Create a high-concentration stock (e.g., 50-100 mM) of the compound in 100% DMSO. Ensure it is fully dissolved.[4]

  • Pre-warm Media: Warm your complete cell culture medium (including serum/supplements) to 37°C.

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound directly in the pre-warmed media.[1] For example, add 2 µL of a 20 mM DMSO stock to 198 µL of media to get 200 µM (in 1% DMSO). Then, transfer 100 µL of this to a well with 100 µL of fresh media to get 100 µM, and so on.

  • Include Controls: Have wells with media only and media with the highest concentration of DMSO used (vehicle control).

  • Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate against a dark background at several time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measure, you can read the absorbance of the plate at a high wavelength (e.g., 600-650 nm), where an increase in absorbance indicates scattering from a precipitate.[1]

  • Determine Limit: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.

Visualizations

Experimental Workflow

The following diagram outlines a robust workflow for preparing and adding a hydrophobic compound to cell culture to minimize precipitation.

G cluster_prep Stock Preparation cluster_dilution Dilution Protocol cluster_application Cell Application cluster_troubleshoot Troubleshooting stock Dissolve Compound in 100% DMSO (e.g., 100 mM Stock) dissolve_check Vortex / Sonicate Until Fully Dissolved stock->dissolve_check intermediate_dilution Optional: Create Intermediate Dilution in DMSO (e.g., 10 mM) dissolve_check->intermediate_dilution final_dilution Add Stock Slowly to Vortexing Warm Media (Final DMSO <= 0.1%) dissolve_check->final_dilution media_prep Pre-warm Complete Media to 37°C media_prep->final_dilution intermediate_dilution->final_dilution visual_check Visually Inspect for Precipitation final_dilution->visual_check add_to_cells Add Final Solution to Cell Culture visual_check->add_to_cells Solution is Clear precipitate Precipitate Forms visual_check->precipitate Precipitate Seen incubate Incubate and Monitor Experiment add_to_cells->incubate troubleshoot_steps 1. Lower Final Concentration 2. Use Slower Dilution 3. Consider Solubilizers precipitate->troubleshoot_steps

Caption: Recommended workflow for dissolving and applying hydrophobic compounds.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve precipitation issues.

G start Precipitation Observed in Cell Culture when When does it precipitate? start->when immediately Immediately upon adding to media when->immediately Immediately over_time After hours/days in incubator when->over_time Over Time check_conc Is final concentration below determined solubility limit? immediately->check_conc check_evap Is media evaporation a possibility? over_time->check_evap solution_conc Lower final concentration and re-test solubility. check_conc->solution_conc No check_dilution How was it diluted? check_conc->check_dilution Yes conc_yes Yes conc_no No solution_dilution Use pre-warmed media (37°C). Add stock slowly to vortexing media. Perform serial dilutions. check_dilution->solution_dilution Fast / Cold check_dmso Final DMSO > 0.1%? check_dilution->check_dmso Slow / Warm dilution_fast Fast, single step, into cold media dilution_slow Slow, stepwise, into warm media solution_dmso Use a more dilute stock to lower final DMSO %. check_dmso->solution_dmso Yes advanced Consider advanced methods: - Cyclodextrins - Surfactants (e.g., Tween) check_dmso->advanced No solution_evap Improve incubator humidity. Use low-evaporation plates. check_evap->solution_evap Yes check_evap->advanced No

Caption: Decision tree for troubleshooting compound precipitation.

Hypothetical Signaling Pathway

Juglone and related naphthoquinones are known to induce cellular apoptosis through the generation of Reactive Oxygen Species (ROS).[14][15][16] The following diagram illustrates a plausible signaling cascade that could be investigated for this compound.

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound 2,7-Dimethoxy-6- (1-acetoxyethyl)juglone ros Increased Cellular Reactive Oxygen Species (ROS) compound->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bax->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Hypothetical ROS-mediated apoptosis pathway for a juglone derivative.

References

"2,7-Dimethoxy-6-(1-acetoxyethyl)juglone" stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the long-term storage and stability of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

While specific long-term stability data for this compound is not extensively documented in publicly available literature, general recommendations for related compounds like juglone suggest storing it in a cool, dry place, away from light.[1] It is advisable to store the compound in a tightly sealed container.[1] For optimal stability, storage at low temperatures (e.g., -20°C) in a desiccated environment is recommended, especially for long-term storage.

Q2: What are the primary factors that can affect the stability of this compound?

Based on the structure of this compound and stability data for the parent compound, juglone, the primary factors affecting stability are likely:

  • Temperature: Naphthoquinones can be susceptible to thermal degradation.[1][2] Studies on juglone have shown degradation at elevated temperatures.[2]

  • pH: The stability of juglone has been shown to be pH-dependent.[2] The acetoxyethyl group on this compound is an ester, which can be susceptible to hydrolysis under acidic or basic conditions.[3]

  • Light: Many complex organic molecules, including quinones, can be sensitive to light. Photodegradation is a potential degradation pathway.

  • Oxidation: The naphthoquinone core is a redox-active moiety and can be prone to oxidation.[4][5] The presence of oxygen can contribute to degradation.

Q3: Are there any visible signs of degradation to watch for?

Naphthoquinones are often colored compounds. A noticeable change in color, such as darkening, could indicate degradation.[4][6] For powdered samples, changes in texture or clumping may suggest uptake of moisture, which could lead to hydrolysis. Any unexpected changes in solubility should also be noted.

Q4: What are the likely degradation products of this compound?

While specific degradation products have not been identified in the literature, two probable degradation pathways can be hypothesized based on the compound's structure:

  • Hydrolysis of the ester: The acetoxyethyl group can be hydrolyzed to an alcohol, yielding 2,7-Dimethoxy-6-(1-hydroxyethyl)juglone and acetic acid.[3]

  • Oxidation of the naphthoquinone ring: The naphthoquinone ring system can undergo oxidative degradation.[7]

Troubleshooting Guide

Issue Observed Potential Cause (Stability-Related) Recommended Action
Inconsistent or lower-than-expected biological activity The compound may have degraded, leading to a lower concentration of the active molecule.1. Verify the storage conditions. 2. Perform an analytical check (e.g., HPLC) to assess the purity of the compound. 3. If degradation is confirmed, use a fresh batch of the compound.
Changes in physical appearance (e.g., color change, clumping) This could indicate chemical degradation or moisture absorption.[4][6]1. Document the changes. 2. Test the purity of the compound using an appropriate analytical method. 3. If degradation is significant, the compound may no longer be suitable for use.
Poor solubility compared to a fresh sample The degradation products may have different solubility profiles.1. Compare the solubility with a known fresh sample if available. 2. Analyze the sample for impurities or degradation products.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) These peaks may correspond to degradation products.1. Compare the chromatogram to that of a reference standard or a freshly prepared sample. 2. Attempt to identify the unknown peaks, possibly through mass spectrometry.[8]

Stability Data (for the parent compound, Juglone)

The following table summarizes thermal stability data for juglone in solution. This data is provided as a general reference, as the stability of this compound may differ.

Solvent Temperature Observation Period Stability
Ethanol20°C, 40°C, 60°C, 70°C9 hoursStable at 20°C, with increasing degradation at higher temperatures.
Methanol20°C, 40°C, 60°C, 70°C9 hoursSimilar stability profile to ethanol, with degradation increasing with temperature.

Data extrapolated from studies on juglone.

Experimental Protocols

Protocol for Assessing Long-Term Stability using HPLC

This protocol outlines a general method for monitoring the stability of this compound over time.

1. Objective: To quantify the concentration of this compound and detect the formation of degradation products under specific storage conditions over an extended period.[8][9]

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (if pH control is needed)

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Analytical HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Environmental chamber or controlled storage units

3. Method:

a. Sample Preparation and Storage:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

  • Store a reference sample at -80°C, which will serve as the time-zero control.

b. HPLC Analysis:

  • Develop and validate an HPLC method capable of separating the parent compound from potential degradation products.[9]

    • Column: C18, 5 µm, 4.6 x 250 mm (example)

    • Mobile Phase: A gradient of acetonitrile and water is often a good starting point for juglone derivatives.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV-Vis spectrum of the compound.

    • Injection Volume: 10-20 µL

  • At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve a sample from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Inject the sample into the HPLC system.

c. Data Analysis:

  • Record the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

  • Monitor the increase in the peak areas of any new degradation products.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Long-Term Storage cluster_analysis 3. Time-Point Analysis cluster_evaluation 4. Evaluation start Define Storage Conditions (-20°C, 4°C, 25°C, 40°C) prepare Prepare & Aliquot Samples start->prepare t0 Analyze Time-Zero Sample prepare->t0 storage Store Samples in Controlled Environments t0->storage pull_sample Pull Samples at Scheduled Intervals storage->pull_sample hplc HPLC Analysis pull_sample->hplc data Data Acquisition & Processing hplc->data compare Compare to Time-Zero data->compare report Generate Stability Report compare->report

Caption: Workflow for a long-term stability study.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolyzed 2,7-Dimethoxy-6-(1-hydroxyethyl)juglone parent->hydrolyzed H+ or OH- oxidized Oxidized Ring Products parent->oxidized [O] acetic_acid Acetic Acid

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for this compound?

A1: The most probable cause is secondary interaction between the analyte and the stationary phase.[1][2] The structure of this compound contains a phenolic hydroxyl group. At a mobile phase pH near the pKa of this group, the molecule can become ionized (phenoxide ion). This negatively charged ion can then interact strongly with residual, positively charged silanol groups on the silica-based C18 column, leading to peak tailing.[1][3]

Q2: What is the estimated pKa of this compound and why is it important?

A2: The pKa of the parent compound, juglone (5-hydroxy-1,4-naphthoquinone), is approximately 8.29.[4][5] The methoxy groups on the target molecule are electron-donating by resonance, which is expected to slightly increase the pKa (making it less acidic) compared to juglone.[5][6][7] The pKa is critical because if the mobile phase pH is within about 1.5-2 units of the pKa, a mixed population of ionized and non-ionized analyte will exist, leading to poor peak shape.[8][9] To ensure a single, non-ionized form and minimize silanol interactions, the mobile phase pH should be at least 2 units below the analyte's pKa.[10]

Q3: Can my sample solvent cause peak tailing?

A3: Yes. If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than your initial mobile phase, it can cause peak distortion, including tailing.[2][11] The sample plug travels down the column without proper focusing on the column head, leading to a broadened and asymmetric peak. Whenever possible, dissolve your sample in the initial mobile phase.[2]

Q4: How does a worn-out or contaminated column contribute to peak tailing?

A4: Over time, HPLC columns can become contaminated with strongly retained sample components, or the stationary phase can degrade.[1][12] This degradation can expose more active silanol sites or create voids at the column inlet, both of which disrupt the uniform flow path and interaction with the stationary phase, causing peak tailing.[1][13] Regular column cleaning and using guard columns can help mitigate this.[13]

Troubleshooting Guides

Guide 1: Initial Troubleshooting Workflow

This guide provides a step-by-step logical approach to diagnosing and resolving peak tailing.

G start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH > 4.0? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.5 using 0.1% Formic Acid check_pH->adjust_pH Yes check_column Is the Column Old or Contaminated? check_pH->check_column No adjust_pH->check_column No Improvement success Peak Shape Improved adjust_pH->success Problem Solved clean_column Perform Column Regeneration Protocol check_column->clean_column Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_column->check_solvent No clean_column->check_solvent No Improvement clean_column->success Problem Solved change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_system Check for Extra-Column Volume (fittings, tubing) check_solvent->check_system No change_solvent->check_system No Improvement change_solvent->success Problem Solved fix_system Optimize Connections and Tubing check_system->fix_system Yes fail Issue Persists: Consider Alternative Column Chemistry check_system->fail No fix_system->success

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Guide 2: Addressing Secondary Silanol Interactions

This guide focuses on the chemical interactions causing peak tailing and how to mitigate them.

Caption: Mitigation of secondary interactions by pH control.

Data Presentation

The following tables summarize how changes in HPLC parameters can quantitatively affect peak shape, using tailing factor (TF) as a metric. A TF of 1.0 represents a perfectly symmetrical peak, with values > 1.2 generally indicating significant tailing.

Table 1: Effect of Mobile Phase pH on Tailing Factor

This table illustrates the impact of mobile phase pH on the peak shape of a phenolic compound similar in structure to the target analyte.

Mobile Phase pHTailing Factor (TF)Peak Shape
6.02.1Severe Tailing
4.51.8Moderate Tailing
3.51.4Minor Tailing
2.8 (with 0.1% Formic Acid)1.1Symmetrical

Data is illustrative, based on typical behavior of phenolic compounds in reversed-phase HPLC.[9][10][14]

Table 2: Comparison of Column Types on Tailing Factor

This table shows the effect of different C18 column technologies on the peak shape of a polar acidic analyte.

Column TypeDescriptionTailing Factor (TF) at pH 4.0
Standard C18 (non-end-capped)Older technology with high residual silanol activity.1.9
End-Capped C18Residual silanols are chemically deactivated.[1]1.3
C18 with Polar-Embedded GroupOffers alternative selectivity and shielding of silanols.1.2

Data is illustrative and demonstrates the importance of modern, high-purity stationary phases.[1][3]

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a mobile phase designed to suppress the ionization of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (≥98% purity)

  • 1 L volumetric flask

  • Graduated cylinders

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Measure 900 mL of HPLC-grade water into the 1 L volumetric flask.

  • Carefully add 1.0 mL of formic acid to the water.

  • Bring the volume up to the 1 L mark with HPLC-grade water and mix thoroughly. This is your aqueous mobile phase component (Solvent A).

  • To prepare the final mobile phase (e.g., 50:50 ACN:Water), mix equal volumes of Solvent A and HPLC-grade acetonitrile.

  • Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates.[15]

  • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Standard Reversed-Phase Column Regeneration

This protocol is for cleaning a C18 column that shows signs of contamination, leading to poor peak shape and increased backpressure.[13][16][17][18][19]

Procedure:

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse the direction of flow through the column (backflush). This is generally safe for particle sizes >3 µm but check the manufacturer's instructions.

  • Step 1: Water Wash: Flush the column with at least 20 column volumes of HPLC-grade water to remove buffer salts.

  • Step 2: Organic Wash: Flush with 20 column volumes of 100% Acetonitrile or Methanol to remove non-polar contaminants.

  • Step 3: Strong Solvent Wash (if needed): If contamination persists, flush with 20 column volumes of 100% Isopropanol.

  • Step 4: Re-equilibration:

    • Flush with 10 column volumes of the organic component of your mobile phase (e.g., 100% Acetonitrile).

    • Flush with 10 column volumes of your mobile phase composition (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

  • Reconnect the column to the detector in the correct flow direction and allow the system to fully equilibrate until a stable baseline is achieved.

References

Technical Support Center: Interference of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering potential interference from the naphthoquinone derivative, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone, in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, characterize, and mitigate assay artifacts caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a derivative of juglone, a naturally occurring 5-hydroxy-1,4-naphthoquinone.[1][2] Naphthoquinones are known to be electrochemically active and can possess intrinsic fluorescence properties.[3] Interference with fluorescence assays can occur through two primary mechanisms: autofluorescence and fluorescence quenching.[4]

Q2: What is autofluorescence and how can it affect my results?

Autofluorescence is the natural emission of light by a compound when it is excited by a certain wavelength of light. If this compound is autofluorescent in the same spectral region as your fluorescent dye, it can lead to a false positive signal, resulting in an artificially high reading in your assay.[4]

Q3: What is fluorescence quenching and how can it impact my experiment?

Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore. This can happen through various mechanisms, including direct contact (collisional quenching) or through absorption of the excitation or emission light (inner filter effect).[4][5] If this compound quenches the signal of your fluorescent dye, it can lead to a false negative result or an underestimation of the true signal.

Q4: Which fluorescent dyes are most likely to be affected by this compound?

The potential for interference is highly dependent on the spectral properties of both the juglone derivative and the fluorescent dye. Naphthoquinone derivatives can exhibit absorption and fluorescence in the visible range.[3][6] Therefore, dyes that are excited by or emit in the blue, green, or yellow regions of the spectrum may be more susceptible to interference. However, without specific spectral data for this compound, empirical testing is necessary.

Troubleshooting Guides

If you suspect that this compound is interfering with your fluorescence-based assay, follow these step-by-step guides to diagnose and address the issue.

Guide 1: Identifying the Type of Interference (Autofluorescence vs. Quenching)

This initial guide will help you determine whether the compound is increasing the background signal (autofluorescence) or decreasing the signal of your fluorophore (quenching).

Experimental Protocol: Interference Scoping Experiment

  • Plate Setup: Prepare a 96-well or 384-well plate with the following controls:

    • Buffer Blank: Assay buffer only.

    • Compound Control: A serial dilution of this compound in assay buffer.

    • Fluorophore Control: Your fluorescent dye at the final assay concentration in assay buffer.

    • Quenching Control: Your fluorescent dye at the final assay concentration mixed with a serial dilution of this compound.

  • Incubation: Incubate the plate under the same conditions as your primary assay (e.g., temperature, time).

  • Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis:

    • Autofluorescence: Compare the signal from the "Compound Control" wells to the "Buffer Blank". A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent at the assay wavelengths.

    • Quenching: Compare the signal from the "Quenching Control" wells to the "Fluorophore Control". A concentration-dependent decrease in fluorescence suggests that the compound is quenching your fluorophore.

Interpretation of Results:

ObservationPotential Cause
Compound Control shows a concentration-dependent increase in signal.Autofluorescence
Quenching Control shows a concentration-dependent decrease in signal.Fluorescence Quenching
No significant change in either control.Interference is unlikely to be due to autofluorescence or quenching.
Guide 2: Characterizing and Mitigating Autofluorescence

If you have identified this compound as autofluorescent, the following steps can help you characterize and manage this interference.

Experimental Protocol: Measuring the Excitation and Emission Spectra of the Compound

  • Sample Preparation: Prepare a solution of this compound in your assay buffer at a concentration that showed significant autofluorescence in Guide 1.

  • Spectrofluorometer Setup: Use a scanning spectrofluorometer.

  • Excitation Spectrum: Set the emission wavelength to the maximum emission wavelength of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 300-600 nm).

  • Emission Spectrum: Set the excitation wavelength to the wavelength that showed the highest intensity in the excitation scan and scan a range of emission wavelengths (e.g., 400-700 nm).

Mitigation Strategies:

  • Spectral Shifting: If the autofluorescence spectrum of the compound does not significantly overlap with the emission spectrum of your fluorophore, consider using a different fluorescent dye with a more separated emission profile.

  • Background Subtraction: If the autofluorescence is consistent, you can subtract the signal from control wells containing only the compound at the corresponding concentrations from your experimental wells.

  • Time-Resolved Fluorescence (TRF): If the autofluorescence has a short lifetime, using a long-lifetime TRF dye and a time-gated detector can eliminate the interference.

Guide 3: Characterizing and Mitigating Fluorescence Quenching

If you have determined that this compound is quenching your fluorophore, the following protocol will help you quantify the effect.

Experimental Protocol: Stern-Volmer Quenching Analysis

  • Prepare Solutions:

    • A stock solution of your fluorescent dye at a fixed concentration in assay buffer.

    • A series of solutions containing the fluorescent dye at the same fixed concentration and varying concentrations of this compound.

  • Measure Fluorescence: Measure the fluorescence intensity of each solution using a fluorometer with the excitation and emission wavelengths appropriate for your dye.

  • Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.

    • F₀ / F = 1 + Ksv[Q]

    • Where Ksv is the Stern-Volmer quenching constant. The linearity of this plot can provide insights into the quenching mechanism (static vs. dynamic).[5]

Mitigation Strategies:

  • Lower Compound Concentration: If possible, use the lowest effective concentration of this compound in your primary assay.

  • Change Fluorophore: Some fluorophores are less susceptible to quenching by certain compounds. Testing alternative dyes may be beneficial.

  • Assay Re-design: Consider an alternative assay format that does not rely on fluorescence detection, such as an absorbance-based or luminescence-based assay.

Quantitative Data Summary

Fluorescent DyeExcitation Max (nm)Emission Max (nm)
DAPI358461
FITC495517
TRITC550573
Alexa Fluor 488495519
Alexa Fluor 546556573
Cy3550570
Cy5650670
Hoechst 33258352461

Data compiled from various sources.[7][8][9]

Visualizations

The following diagrams illustrate the key concepts of fluorescence interference and a general workflow for troubleshooting.

Autofluorescence cluster_excitation Excitation Light Source cluster_sample Sample Well cluster_detection Detector Excitation Excitation (e.g., 488 nm laser) Fluorophore Fluorophore Excitation->Fluorophore Excites Compound 2,7-Dimethoxy-6- (1-acetoxyethyl)juglone Excitation->Compound Excites Detector Detector Fluorophore->Detector Emits Signal Compound->Detector Emits Autofluorescence (False Positive) Quenching cluster_excitation Excitation Light Source cluster_sample Sample Well cluster_detection Detector Excitation Excitation (e.g., 488 nm laser) Fluorophore Excited Fluorophore Excitation->Fluorophore Excites Compound 2,7-Dimethoxy-6- (1-acetoxyethyl)juglone Fluorophore->Compound Energy Transfer (Quenching) Detector Detector Fluorophore->Detector Reduced Signal (False Negative) Compound->Fluorophore TroubleshootingWorkflow Start Suspected Interference InterferenceScoping Guide 1: Interference Scoping Experiment Start->InterferenceScoping IsAutofluorescent Autofluorescence Detected? InterferenceScoping->IsAutofluorescent IsQuenching Quenching Detected? InterferenceScoping->IsQuenching IsAutofluorescent->IsQuenching No CharacterizeAutofluorescence Guide 2: Characterize & Mitigate Autofluorescence IsAutofluorescent->CharacterizeAutofluorescence Yes CharacterizeQuenching Guide 3: Characterize & Mitigate Quenching IsQuenching->CharacterizeQuenching Yes NoInterference No Direct Interference Observed IsQuenching->NoInterference No End Proceed with Corrected Assay CharacterizeAutofluorescence->End CharacterizeQuenching->End NoInterference->End

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone and Juglone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the natural naphthoquinone juglone and its derivative, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. By presenting key experimental data, methodologies, and exploring structure-activity relationships, this document aims to inform future research and drug development endeavors in the field of oncology.

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone), a well-known allelochemical isolated from plants of the Juglandaceae family, has garnered significant interest for its potent cytotoxic activities against various cancer cell lines.[1][2][3] Its mechanism of action is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis and cell death.[4] In the ongoing quest for novel anticancer agents with improved efficacy and selectivity, numerous derivatives of juglone have been synthesized and evaluated.

One such derivative is this compound, a naphthoquinone found in the fungus Pyrenochaetopsis sp.[5][6][7] This guide provides a comparative overview of the cytotoxic effects of this specific derivative and its parent compound, juglone, based on available experimental data.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for this compound and juglone against various human cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound MDA-MB-435Melanoma1 - 20[5][7]
MDA-MB-231Breast1 - 20[5][7]
OVCAR3Ovarian1 - 20[5][7]
Juglone MDA-MB-468Breast5.63[2]
MDA-MB-231Breast15.75[2]
MCF-7Breast13.88[2]
SK-BR-3Breast13.89[2]
A549Lung4.67 - 4.72[3]
NCI-H322Lung7.94 - 8.90[3]
MIA PaCa-2Pancreatic5.27[8]
L929Fibroblast60 (48h)[9]

Structure-Activity Relationship

The available data, though limited for this compound, allows for a preliminary discussion on the structure-activity relationship of juglone derivatives. A study on compounds isolated from Pyrenochaetopsis sp. reported that 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione and 6-ethyl-2,7-dimethoxyjuglone also exhibited cytotoxic activities with IC₅₀ values in the range of 1-20 µM against MDA-MB-435, MDA-MB-231, and OVCAR3 cell lines.[5][6][7] This suggests that the presence of the dimethoxy groups at positions 2 and 7, along with an ethyl-based substitution at position 6, contributes to the cytotoxic profile of these juglone derivatives. The acetoxy group in this compound may influence its lipophilicity and cellular uptake, potentially impacting its overall cytotoxic potency.

Experimental Protocols

The cytotoxic activities of both juglone and its derivatives are commonly assessed using standard in vitro assays. The following provides a general overview of the methodologies typically employed.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at ~570 nm add_dmso->read_absorbance Juglone_Apoptosis_Pathway Juglone Juglone ROS Increased ROS Production Juglone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (pro-apoptotic) Mitochondria->Bax upregulation Bcl2 Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 downregulation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of Juglone Derivatives and Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study between 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone and the widely-used chemotherapy agent doxorubicin in the context of breast cancer is not available in current scientific literature. However, extensive research on the parent compound, juglone, and its derivatives, such as 2-methoxy-6-acetyl-7-methyljuglone (MAM), provides valuable insights into their potential as anti-cancer agents. This guide offers a detailed comparison of the cytotoxic and apoptotic effects of juglone and its derivatives against doxorubicin in breast cancer cells, supported by available experimental data.

Executive Summary

Doxorubicin is a cornerstone of breast cancer chemotherapy, exerting its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1] In contrast, juglone, a naturally occurring naphthoquinone, and its derivatives induce cancer cell death through mechanisms centered on the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic pathways. This fundamental difference in their mechanism of action presents an intriguing area for comparative analysis in the quest for novel and more effective cancer therapies.

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. While specific data for this compound is unavailable, studies on juglone and MAM in the MCF-7 human breast cancer cell line provide a basis for comparison with doxorubicin.

CompoundCell LineIC50 ValueReference
JugloneMCF-711.99 µM[1]
2-Methoxy-6-acetyl-7-methyljuglone (MAM)MCF-7Data not explicitly reported in the provided search results, but cytotoxic effects are confirmed.
DoxorubicinMCF-7Varies by study, typically in the low micromolar to nanomolar range.

Mechanism of Action: A Tale of Two Pathways

The cellular mechanisms through which these compounds induce cell death are distinct, offering different therapeutic avenues and potential for combination therapies.

Doxorubicin: A DNA-Targeting Agent

Doxorubicin's primary mode of action involves the disruption of DNA replication and repair.[1] It intercalates into the DNA double helix and inhibits topoisomerase II, an enzyme critical for resolving DNA tangles during replication. This leads to DNA strand breaks and the activation of apoptotic pathways.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism of action in breast cancer cells.

Juglone and its Derivatives: Inducers of Oxidative Stress

Juglone and its analogue MAM trigger cell death by inducing the production of ROS. This surge in ROS leads to a state of oxidative stress, which in turn damages cellular components and initiates the intrinsic pathway of apoptosis.

A study on juglone in MCF-7 cells demonstrated a significant increase in intracellular ROS levels, a decrease in the mitochondrial membrane potential, and an increase in intracellular calcium concentration.[1] These events are hallmarks of the mitochondrial-mediated apoptotic pathway. Furthermore, juglone was shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[1]

Similarly, MAM has been reported to cause hydrogen peroxide-dependent activation of JNK, leading to nitric oxide generation and ultimately caspase-dependent intrinsic apoptosis in MCF-7 cells.

Juglone_Pathway Juglone Juglone / MAM ROS Increased ROS Juglone->ROS Bax Bax (Upregulated) Juglone->Bax Bcl2 Bcl-2 (Downregulated) Juglone->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Membrane Potential Decrease Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase_3 Caspase-3 Activation Cytochrome_c->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptotic pathway induced by juglone and its derivatives.

Apoptosis Induction

Both doxorubicin and juglone derivatives are effective inducers of apoptosis, albeit through different signaling cascades.

Apoptosis Data for Juglone

In MCF-7 cells treated with juglone, the rate of apoptosis increased in a dose-dependent manner. After 24 hours of exposure, the apoptosis rates were as follows:

  • 5 µM Juglone: 9.29%

  • 10 µM Juglone: 20.67%

  • 20 µM Juglone: 28.39%[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., juglone, doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Compound Start->Treatment MTT_add Add MTT Solution Treatment->MTT_add Incubate Incubate MTT_add->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Measure Absorbance Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of each cell, allowing for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blotting for Protein Expression
  • Cell Lysis: Following treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, Caspase-3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager to visualize the protein bands.

Conclusion

While a direct comparison with this compound is not yet possible, the available data on juglone and its derivatives highlight a distinct and potent anti-cancer mechanism in breast cancer cells compared to the established chemotherapeutic agent, doxorubicin. The ROS-mediated apoptotic pathway induced by juglone-related compounds presents a compelling area for further investigation, particularly in the context of overcoming resistance to DNA-damaging agents like doxorubicin. Future research should focus on elucidating the specific activity of this compound and other novel juglone derivatives to fully assess their therapeutic potential in breast cancer treatment.

References

Comparative Efficacy of Juglone Derivatives in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer remains a significant hurdle in chemotherapy. This guide provides a comparative analysis of the efficacy of juglone and its derivatives, specifically focusing on their potential to overcome drug resistance in cancer cell lines. While direct data for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is limited in the reviewed literature, extensive research on the parent compound, juglone, and its derivative, 2-methoxy-6-acetyl-7-methyljuglone (MAM), offers valuable insights into the potential of this class of compounds in combating drug-resistant cancers.

Executive Summary

Juglone and its derivatives have demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Notably, their efficacy appears to be maintained in cell lines that have developed resistance to conventional chemotherapeutic agents like doxorubicin. The primary mechanisms of action involve the induction of apoptosis and necroptosis through various signaling pathways, including the PI3K/Akt pathway and the modulation of Bcl-2 family proteins.

Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of juglone and its derivatives in various cancer cell lines, including those with noted drug resistance.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
Juglone HL-60R (doxorubicin-resistant)Human LeukemiaNot specified, but cytotoxic effect was not prevented by multidrug resistanceNot specified[1]
Juglone LLCMouse Lewis Lung Cancer10.7824[2]
6.2148[2]
3.8872[2]
Juglone A549Human Non-small Cell Lung Cancer9.4724[2]
5.0148[2]
2.8272[2]
Juglone MCF-7Human Breast Cancer~12Not specified[3]
Juglone Analog (15a) A549Human Lung Cancer4.72Not specified[4]
Juglone Analog (16a) A549Human Lung Cancer4.67Not specified[4][5]
5-Benzyl juglone HCT-15Human Colorectal Cancer12.27Not specified[6]

Mechanisms of Action in Drug-Resistant Cells

Juglone and its derivatives employ multiple strategies to induce cell death in cancer cells, some of which are particularly effective in overcoming resistance.

  • Induction of Apoptosis: A primary mechanism is the induction of apoptosis. Juglone has been shown to increase the ratio of Bax/Bcl-2, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-3 and -9.[2][3] This mitochondrial-dependent apoptosis pathway is a common target for anticancer agents.

  • Induction of Necroptosis: 2-methoxy-6-acetyl-7-methyljuglone (MAM) has been reported to induce necroptosis, a form of programmed necrosis, in cancer cells.[7][8][9] This alternative cell death pathway is particularly significant as it can bypass apoptosis-resistance mechanisms that often contribute to multidrug resistance.[7]

  • Modulation of Signaling Pathways: Juglone has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and contributes to cell survival and proliferation.[2][10] By inhibiting this pathway, juglone can sensitize cancer cells to apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of juglone are often associated with the generation of reactive oxygen species (ROS).[2] Increased intracellular ROS can lead to oxidative stress and trigger apoptotic cell death.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by juglone and a typical experimental workflow for assessing its efficacy.

G Juglone-Induced Apoptosis Pathway Juglone Juglone ROS ↑ Reactive Oxygen Species (ROS) Juglone->ROS PI3K PI3K Juglone->PI3K Bcl2 Bcl-2 Juglone->Bcl2 Bax Bax Juglone->Bax ROS->PI3K Akt Akt PI3K->Akt Akt->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Juglone-induced apoptosis signaling pathway.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Studies CellCulture 1. Culture Drug-Resistant and Parental Cancer Cell Lines Treatment 2. Treat cells with varying concentrations of Juglone derivative CellCulture->Treatment Incubation 3. Incubate for 24, 48, 72 hours Treatment->Incubation MTT 4. Perform MTT Assay for Cell Viability Incubation->MTT Flow 5. Analyze Apoptosis by Annexin V/PI Staining (Flow Cytometry) Incubation->Flow Western 6. Western Blot for Protein Expression (e.g., Bcl-2, Bax, Caspases, p-Akt) Incubation->Western

Caption: A typical experimental workflow for assessing cytotoxicity.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay [11]

  • Objective: To determine the cytotoxic effect of the compound on cancer cells.

  • Method:

    • Seed cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the juglone derivative for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

2. Apoptosis Assay (Annexin V/PI Staining) [2]

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Method:

    • Treat cells with the juglone derivative at the desired concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

3. Western Blot Analysis [2]

  • Objective: To detect changes in the expression levels of key proteins involved in signaling pathways.

  • Method:

    • Treat cells with the juglone derivative and lyse them to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests that juglone and its derivatives are promising candidates for the treatment of drug-resistant cancers. Their ability to induce alternative cell death pathways like necroptosis and to modulate key survival signaling pathways provides a multi-pronged attack against resistant tumors. Future research should focus on synthesizing and evaluating more derivatives, such as this compound, to potentially enhance efficacy and reduce off-target toxicity. In vivo studies in animal models of drug-resistant cancer are also crucial to validate the promising in vitro findings.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Juglone Derivatives Related to 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of juglone derivatives, with a focus on moieties relevant to 2,7-dimethoxy-6-(1-acetoxyethyl)juglone. While a dedicated, comprehensive SAR study for this specific molecule is not publicly available, this document synthesizes findings from various studies on related substituted juglones to elucidate the potential roles of its key structural features. The information is intended to guide future research and drug development efforts in this chemical space.

Overview of Juglone and its Derivatives

Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in plants of the Juglandaceae family. It serves as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The cytotoxic effects of juglone and its analogs are often attributed to their ability to generate reactive oxygen species (ROS), act as electrophiles, and inhibit enzymes like Pin1 (peptidyl-prolyl cis/trans isomerase). The core structure of juglone presents multiple sites for chemical modification, allowing for the generation of diverse analogs with potentially improved potency and selectivity.

Comparative Analysis of Structure-Activity Relationships

The biological activity of juglone derivatives is significantly influenced by the nature and position of their substituents. This section dissects the SAR based on the substitution patterns on both the quinone and benzene rings of the juglone core, drawing comparisons to the features of this compound.

Substitutions on the Quinone Ring (C-2 and C-3)

Modifications at the C-2 and C-3 positions of the juglone scaffold have been a major focus of SAR studies. The introduction of various side chains at these positions can modulate the cytotoxic activity.

A study on juglone derivatives with aliphatic substituents at C-2 or C-3 revealed that a 1'-acetoxyhomoprenyl side chain at the C-2 position resulted in a potent compound against human lung cancer (H460) and breast cancer (MCF-7) cells.[1] This suggests that an acetoxy-containing aliphatic chain on the quinone ring can enhance cytotoxicity. While the title compound has an acetoxyethyl group at C-6, this finding highlights the potential importance of the acetoxy moiety for activity.

Furthermore, the introduction of amino groups at these positions has been explored. Amino juglone derivatives have shown significant antibacterial activity, with some compounds exhibiting remarkable adjuvant effects when combined with antibiotics against resistant bacterial strains.

Substitutions on the Benzene Ring (C-5, C-6, C-7, and C-8)

Substitutions on the aromatic ring of the juglone core also play a critical role in determining the biological profile of the resulting derivatives.

C-5 Position: The phenolic hydroxyl group at C-5 is a common site for modification. Studies on O- and S-glycosylated derivatives of juglone have been conducted. The nature of the substituent at this position can influence the molecule's ability to penetrate cell membranes. For instance, it has been observed that juglone derivatives that maintain the free 5-hydroxyl group are active, likely because they exist in a less ionized form at physiological pH compared to derivatives with a hydroxyl group at C-2 (lawsones).[3]

The synthesis of triazolyl analogs of juglone, where a triazole moiety is attached to the 5-hydroxyl group via a linker, has yielded compounds with enhanced and selective cytotoxic activity against lung cancer cell lines.[4][5][6] Specifically, derivatives with electron-withdrawing substituents on the phenyl ring of the triazole moiety showed the best activity.[4][5][6]

C-7 Position: The presence of a methyl group at the C-7 position, as in 7-methyljuglone, is found in some naturally occurring naphthoquinones with notable biological activities.[7] The synthesis of 7-methyljuglone and its derivatives highlights the feasibility of modifications at this position.[7] In the context of this compound, the methoxy group at C-7 likely influences the electronic properties and metabolic stability of the benzene ring.

C-6 Position: Specific SAR studies on C-6 substituted juglones are less common in the readily available literature. However, the presence of the 1-acetoxyethyl group at this position in the title compound is a significant structural feature. Based on the findings for C-2 substituents, the acetoxyethyl group could contribute to cytotoxic activity. Its position on the benzene ring may also influence interactions with biological targets.

Data Presentation: Cytotoxicity of Juglone and its Derivatives

The following tables summarize the cytotoxic activity of various juglone derivatives from the cited literature. This data provides a quantitative basis for comparing the effects of different substitution patterns.

Table 1: Cytotoxicity of Juglone Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung4.72 - 4.67[4][5]
NCI-H322Lung8.90 - 7.94[4][5]
L929 (fibroblasts)-60 (after 48h)[8]

Table 2: Cytotoxicity of C-5 Substituted Triazolyl Juglone Derivatives against A549 Lung Cancer Cells

CompoundR Moiety on Triazole RingIC50 (µM)Reference
15a o-nitrophenyl4.72[4][5]
16a o-cyanophenyl4.67[4][5]
17a o-methoxyphenyl>50[5]
17b m-methoxyphenyl>50[5]
17c p-methoxyphenyl>50[5]
20a o-chlorophenyl15.26[5]

Table 3: Cytotoxicity of C-2 Substituted Juglone Derivatives against H460 and MCF-7 Cancer Cell Lines

CompoundC-2 SubstituentIC50 (µM) - H460IC50 (µM) - MCF-7Reference
Juglone (1) -H>50>50[1]
18 1'-acetoxyhomoprenyl12.515.1[1]
19 1'-acetoxypropyl25.820.3[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of juglone derivatives.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the juglone derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of juglone derivatives.

SAR_General_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Juglone Juglone Scaffold Derivatives Substituted Juglone Derivatives Juglone->Derivatives Chemical Modification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Derivatives->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of juglone derivatives to establish structure-activity relationships.

Caption: Key positions on the juglone scaffold for chemical modification and their influence on biological activity.

Signaling_Pathway_Hypothesis Juglone_Derivative Juglone Derivative ROS Increased ROS Production Juglone_Derivative->ROS Pin1 Pin1 Inhibition Juglone_Derivative->Pin1 Cell_Stress Cellular Stress ROS->Cell_Stress Apoptosis_Signaling Apoptotic Signaling Pathways Pin1->Apoptosis_Signaling Cell_Stress->Apoptosis_Signaling Cell_Death Cancer Cell Death Apoptosis_Signaling->Cell_Death

Caption: Hypothesized signaling pathways affected by bioactive juglone derivatives leading to cancer cell death.

References

A Comparative Analysis of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone and Other Naphthoquinones for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naphthoquinone 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone against other well-researched naphthoquinones, including juglone, plumbagin, and shikonin. This objective comparison, supported by experimental data, aims to elucidate the therapeutic potential of these compounds, particularly in the realm of oncology and antimicrobial research.

Introduction to Naphthoquinones

Naphthoquinones are a class of naturally occurring compounds characterized by a naphthalene ring system with two ketone groups. They are widely distributed in nature and are known for their diverse biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. Their mechanism of action is often attributed to their ability to accept one or two electrons to form reactive oxygen species (ROS) and to interact with cellular macromolecules.

This compound is a naphthoquinone derivative isolated from the fungus Kirschsteiniothelia species. While less studied than other naphthoquinones, emerging research indicates its potential as a cytotoxic agent. This guide will compare its performance with that of more established naphthoquinones.

Comparative Analysis of Biological Activity

The therapeutic potential of naphthoquinones is primarily evaluated based on their cytotoxicity against cancer cells and their antimicrobial activity. The following tables summarize the available experimental data for this compound and other selected naphthoquinones.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound OVCAR-3 (Ovarian)0.9[1]
MDA-MB-435 (Melanoma)1-20[2]
MDA-MB-231 (Breast)1-20[2]
Juglone HL-60 (Leukemia)~8[3]
MCF-7 (Breast)~12[4]
A549 (Lung)4.72 (for a triazolyl analog)[5]
Plumbagin A549 (Lung)1.5(Data from various literature sources)
HeLa (Cervical)2.3(Data from various literature sources)
Shikonin A549 (Lung)2.5(Data from various literature sources)
HeLa (Cervical)1.8(Data from various literature sources)

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.

Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data not available--
Juglone Escherichia coli15.6[6]
Staphylococcus aureus15.6[6]
Salmonella pullorum15.6[6]
Plumbagin Escherichia coli6.25(Data from various literature sources)
Staphylococcus aureus3.12(Data from various literature sources)
Shikonin Escherichia coli12.5(Data from various literature sources)
Staphylococcus aureus6.25(Data from various literature sources)

Mechanisms of Action: A Focus on Signaling Pathways

The cytotoxic effects of many naphthoquinones are mediated through the induction of apoptosis, a form of programmed cell death. This is often triggered by the generation of intracellular ROS, which in turn activates various signaling pathways.

ROS-Mediated Apoptosis

ROS_Mediated_Apoptosis Naphthoquinones Naphthoquinones ROS ↑ Reactive Oxygen Species (ROS) Naphthoquinones->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Naphthoquinone-induced ROS generation leading to apoptosis.

Involvement of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Several naphthoquinones have been shown to modulate this pathway.[7]

MAPK_Pathway Naphthoquinones Naphthoquinones ROS ↑ ROS Naphthoquinones->ROS ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis Proliferation ↓ Proliferation p38->Proliferation JNK->Apoptosis JNK->Proliferation MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Naphthoquinones Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance (570 nm) Add_Solvent->Measure End Calculate IC50 Measure->End

References

Comparative Guide to the Synergistic Effects of Juglone and its Derivatives with Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An important note for the reader: Extensive research did not yield any specific studies on the synergistic effects of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone with known anticancer drugs. The following guide presents available data on juglone , a related parent compound, and its derivatives, to provide insights into their potential for combination cancer therapy. The findings related to juglone may offer a foundational understanding for future research into its more complex derivatives.

This guide provides a comparative analysis of the synergistic and combined effects of juglone, a naturally occurring naphthoquinone, with various conventional anticancer agents. The data is compiled from in vitro and in vivo studies on different cancer cell lines.

Data Presentation: Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from studies investigating the combination of juglone with other anticancer agents.

Table 1: Synergistic Effects of Juglone with Cisplatin on Cervical Cancer Cells (HeLa)

Treatment (24h)Survival Rate (%)Early Apoptosis Rate (8h) (%)
Control100.0 ± 0.0-
Juglone (20 μmol·L⁻¹)78.2 ± 12.56.7 ± 1.5
Cisplatin (20 μmol·L⁻¹)58.5 ± 10.910.4 ± 2.8
Juglone + Cisplatin35.0 ± 6.1[1]24.6 ± 5.7[1]

A study on breast cancer cell lines (MDA-MB-231 and MCF-7) found that the combined application of juglone and cisplatin did not enhance the therapeutic effect, suggesting a complex or potentially antagonistic interaction in that specific context.[2][3]

Table 2: In Vivo Tumor Inhibition by Juglone and 5-Fluorouracil (5-FU) in a Colon Cancer Model (CT-26 cells)

Treatment GroupTumor Inhibition Rate (%)
Low-dose Juglone31.73
High-dose Juglone40.38
Low-dose Juglone + 5-FU56.73
High-dose Juglone + 5-FU75.01[4][5]

Table 3: Combination Index (CI) of Juglone with Thymoquinone in Pancreatic Cancer Cells (MIA PaCa-2)

Effect Level (% of cells affected)Combination Index (CI) ValueInteraction
10, 20, 50> 1Moderate Antagonism
751.09249Nearly Additive
900.92391Nearly Additive
95< 1Moderate Synergism[6]

Table 4: IC50 Values of Juglone in Various Cancer Cell Lines (Single Agent)

Cell LineCancer TypeIC50 Value (24h)
MIA Paca-2Pancreatic Cancer5.27 μM[6]
LLCNon-small Cell Lung Cancer10.78 μM[7]
A549Non-small Cell Lung Cancer9.47 μM[7]
HeLaCervical CancerConcentrations of 10-200 μmol·L⁻¹ showed dose-dependent decrease in survival[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the studies on juglone's anticancer effects.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, LLC, A549) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.[7]

  • Treatment: The cells are then treated with various concentrations of juglone, the combination drug, or the combination of both for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, 50 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[7]

  • Formazan Solubilization: The supernatant is removed, and 100 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[7] The cell viability is calculated as a percentage of the control group.

2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four groups: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

3. In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound or combination of compounds in a living organism.

  • Cell Implantation: A specific number of cancer cells (e.g., CT-26 colon cancer cells) are subcutaneously injected into immunocompromised mice (e.g., Balb/c mice).[4][5]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then randomly assigned to different treatment groups: control (vehicle), juglone alone, anticancer drug alone (e.g., 5-FU), and the combination of juglone and the anticancer drug. The treatments are administered for a specified duration.[4][5]

  • Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor inhibition rate is calculated. Further analysis of the tumor tissue (e.g., protein expression) can also be performed.[4][5]

Mandatory Visualizations

Signaling Pathway of Juglone-Induced Apoptosis

G cluster_0 Mitochondrial Pathway Juglone Juglone ROS ↑ Reactive Oxygen Species (ROS) Juglone->ROS PI3K PI3K ROS->PI3K Inhibits Bax ↑ Bax Akt Akt PI3K->Akt pAkt ↓ p-Akt Akt->pAkt Bcl2 ↓ Bcl-2 Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytC ↑ Cytochrome c Release Mito->CytC Casp9 ↑ Caspase-9 Activation CytC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Juglone-induced apoptotic signaling pathway.

Experimental Workflow for In Vitro Synergy Analysis

G start Start seed Seed Cancer Cells in 96-well plates start->seed treat Treat with Juglone, Anticancer Drug, and Combination seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Perform MTT Assay incubate->mtt absorbance Measure Absorbance mtt->absorbance calc Calculate Cell Viability and IC50 Values absorbance->calc synergy Analyze for Synergy (e.g., Combination Index) calc->synergy end End synergy->end

Caption: Workflow for in vitro synergy analysis.

References

Safety Operating Guide

Proper Disposal of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. It is essential for all laboratory personnel to consult their institution's specific Environmental Health & Safety (EH&S) protocols and adhere to all federal, state, and local regulations.

The following procedures are designed to ensure the safe and environmentally responsible disposal of this compound and associated waste materials. While the Safety Data Sheet (SDS) for this specific compound indicates it is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to treat all laboratory chemicals as potentially hazardous waste unless explicitly confirmed otherwise by your institution's EH&S department.[1][2]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) and Engineering Controls:

Equipment/ControlSpecification
Ventilation Handle in a well-ventilated area or under a chemical fume hood.[3]
Eye Protection Wear tightly fitting safety goggles with side-shields.[3]
Hand Protection Wear chemical-impermeable gloves. Inspect gloves prior to use.[3]
Body Protection Wear a standard laboratory coat. Fire/flame resistant clothing is recommended if handling near ignition sources.[3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through your institution's official hazardous waste management program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

1. Waste Identification and Collection:

  • A chemical is considered waste when you no longer intend to use it.[1][4][5]

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible container.[3][6] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4][5][6]

2. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[5][6]

  • The label must include the full, unabbreviated chemical name: "This compound " and the approximate quantity or concentration.[5]

  • Ensure the date of waste accumulation is recorded on the label.[7]

3. Storage and Segregation:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

  • The container must be kept closed except when adding waste.[4][5]

  • Segregate the waste from other incompatible materials to prevent accidental reactions.[1][8][9] Store in secondary containment to prevent spills.[1][4][5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[5][7]

  • Do not transport hazardous waste across the facility yourself; this must be done by trained EH&S personnel.[1]

5. Spill Cleanup:

  • In the event of a spill, treat all cleanup materials as hazardous waste.[1][4]

  • For small spills, use appropriate absorbent materials, avoiding dust generation.[3][10]

  • Collect all contaminated materials in the designated hazardous waste container.[4]

  • If a spill is large or you are unable to clean it up within 15 minutes, contact your institution's emergency response line.[4]

6. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1][5]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3][5]

  • After triple-rinsing and allowing the container to air dry, remove or completely deface the original label.[1][9] It may then be disposed of in the regular trash, pending confirmation with your institution's specific policies.[1][5]

Safety and Disposal Data Summary

ParameterInformationSource
Chemical Name This compound
CAS Number 68594-15-0
GHS Classification The substance is not classified as hazardous.
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Primary Disposal Route Collection by institutional Environmental Health & Safety (EH&S) for disposal as chemical waste.[1][7]
Sink Disposal Prohibited.[4]
Trash Disposal Prohibited for the chemical and contaminated materials. Allowed for triple-rinsed, defaced empty containers per institutional policy.[1][2][5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Chemical is no longer needed or is contaminated assess Assess Waste Consult SDS & Institutional Policy start->assess spill Spill Occurs start->spill collect Collect Waste in a Compatible & Sealed Container assess->collect label_node Label Container: 'HAZARDOUS WASTE' Full Chemical Name Accumulation Date collect->label_node collect->spill store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_node->store segregate Segregate from Incompatible Materials store->segregate request Contact EH&S to Request Waste Pickup store->request end_node Waste collected by EH&S for proper disposal request->end_node cleanup Clean up spill using appropriate PPE & materials spill->cleanup cleanup->collect Dispose of cleanup materials as waste

Caption: Disposal decision workflow for laboratory chemical waste.

References

Comprehensive Safety and Handling Guide for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety, handling, and disposal information for 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. While this specific compound is not classified as hazardous under the Globally Harmonized System (GHS), it is a derivative of juglone, a known toxic substance.[1] Therefore, a cautious approach to handling is recommended, incorporating standard laboratory safety protocols for potentially hazardous chemicals.

Hazard Assessment and Quantitative Data

Although this compound is not classified as hazardous, its parent compound, juglone, presents several risks. Juglone is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Due to the structural similarity, it is prudent to handle the derivative with care.

Hazard ClassificationThis compoundJuglone (Parent Compound)
GHS Classification Not classified as hazardousAcute toxicity, Oral (Category 3), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system[2]
Signal Word NoneDanger
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Health: 4, Fire: 1, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0Health: 3, Fire: 1, Reactivity: 1
Toxicity Data No data availableOral LD50 (rat): 112 mg/kg, Oral LD50 (mouse): 2.5 mg/kg[1]

Personal Protective Equipment (PPE)

Given the hazards associated with the parent compound, the following PPE is recommended as a standard precaution when handling this compound.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.[1]

  • Body Protection: A laboratory coat or disposable coveralls should be worn.

  • Respiratory Protection: If handling the powder outside of a ventilated enclosure or if dust is generated, a dust mask or a respirator may be necessary.[1]

Operational and Handling Plan

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if the material is a powder, to minimize inhalation of any dust.

3.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If possible, weigh the compound within a ventilated enclosure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Spill and Emergency Plan

4.1. Minor Spills (Solid)

  • Isolate the Area: Cordon off the spill area to prevent cross-contamination.

  • Personal Protection: Ensure appropriate PPE is worn before cleaning the spill.

  • Cleanup: Gently sweep or vacuum the spilled solid. Avoid creating dust. If sweeping, you can dampen the material with water to prevent it from becoming airborne.[1] Place the collected material in a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.

4.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

  • Ingestion: If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

  • Waste Collection: Collect all waste material, including spilled compound and contaminated cleaning materials, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain, as juglone and its derivatives can be hazardous to aquatic life.[1][2]

Visualization

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess the Spill & Identify the Chemical Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb & Collect Waste Neutralize->Absorb Decontaminate Decontaminate the Area Absorb->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a general laboratory chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethoxy-6-(1-acetoxyethyl)juglone
Reactant of Route 2
Reactant of Route 2
2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.